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Foundational

Technical Whitepaper: Physicochemical Profiling and Synthetic Applications of 7-Bromo-5-benzofuranamine (CAS 1211522-95-0)

Executive Summary In the landscape of modern drug discovery, the strategic selection of bifunctional building blocks is paramount for navigating complex chemical space. 7-Bromo-5-benzofuranamine (CAS 1211522-95-0) has em...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug discovery, the strategic selection of bifunctional building blocks is paramount for navigating complex chemical space. 7-Bromo-5-benzofuranamine (CAS 1211522-95-0) has emerged as a highly versatile, privileged scaffold, particularly in the development of novel epigenetic modulators. Featuring a rigid, lipophilic benzofuran core equipped with two orthogonal reactive sites—an electron-donating amine at C5 and a heavy halogen at C7—this compound enables rapid, divergent synthesis of complex pharmacophores.

This technical guide provides an in-depth analysis of its physicochemical properties, structural reactivity, and a validated methodology for its application in synthesizing Euchromatic Histone-lysine N-Methyltransferase (EHMT1/2) inhibitors for cancer immunotherapy.

Structural and Physicochemical Profile

Understanding the baseline physical and chemical parameters of 7-bromo-5-benzofuranamine is critical for predicting its behavior in both synthetic workflows and biological systems. The benzofuran core provides a flat, aromatic surface ideal for π−π stacking within target protein binding pockets, while the bromo and amino substituents dictate its electronic distribution.

Quantitative Data Summary
ParameterValueSource / Method
Chemical Name 7-Bromobenzofuran-5-amine1[1]
CAS Registry Number 1211522-95-01[1]
Molecular Formula C8H6BrNO1[1]
Molecular Weight 212.04 g/mol 1[1]
Appearance Taupe to off-white solid2[2]
Topological Polar Surface Area (TPSA) 39.14 ŲIn silico prediction
Hydrogen Bond Donors / Acceptors 1 / 2Structural Analysis
LogP (Predicted) ~2.8In silico prediction

Electronic & Steric Implications: The C5-amino group acts as a strong σ -electron donor, enriching the electron density of the phenyl ring and rendering the amine highly nucleophilic. Conversely, the C7-bromine atom exerts a strong inductive electron-withdrawing effect (-I) while providing steric shielding to the adjacent oxygen atom. This specific substitution pattern lowers the pKa of the amine relative to an unsubstituted aniline, ensuring it remains unprotonated and reactive under mildly acidic conditions.

Mechanistic Reactivity & Orthogonal Functionalization

The true value of 7-bromo-5-benzofuranamine lies in its chemoselectivity . The distinct electronic nature of the two functional groups allows for orthogonal, stepwise functionalization without the need for complex protecting group strategies.

Workflow SM 7-Bromo-5-benzofuranamine Step1 Acid-Catalyzed SNAr (Amine Functionalization) SM->Step1 Int1 N-Substituted Intermediate Step1->Int1 Step2 Pd-Catalyzed Cross-Coupling (Bromide Functionalization) Int1->Step2 Prod Target Scaffold Step2->Prod

Fig 1. Orthogonal synthetic workflow leveraging the dual reactivity of the scaffold.

  • Amine Functionalization (First Pass): The primary amine readily participates in Nucleophilic Aromatic Substitution (SNAr) or Buchwald-Hartwig aminations. Because the C7-bromide is relatively inert to nucleophilic attack under non-metallic conditions, the amine can be selectively functionalized first.

  • Bromide Cross-Coupling (Second Pass): Once the amine is elaborated, the C7-bromide serves as an ideal handle for Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira), allowing for late-stage diversification of the molecular framework.

Application Spotlight: Epigenetic Modulators (EHMT1/EHMT2)

Recent breakthroughs in cancer immunotherapy have highlighted the therapeutic potential of targeting histone methyltransferases. Specifically, Euchromatic Histone-lysine N-Methyltransferase 1 and 2 (EHMT1/GLP and EHMT2/G9a) catalyze the mono- and di-methylation of histone H3 at lysine 9 (H3K9me1/2)[2]. This epigenetic mark is associated with the transcriptional repression of tumor suppressor genes, leading to immune evasion[2].

Derivatives synthesized from 7-bromo-5-benzofuranamine have demonstrated potent efficacy as modulators of EHMT1/2. By inhibiting these enzymes, the compounds reduce H3K9 methylation, thereby relaxing chromatin, restoring the expression of tumor suppressor genes, and reactivating anti-tumor immunity[2].

Pathway A 7-Bromo-5-benzofuranamine Derivative B EHMT1 / EHMT2 (G9a / GLP) A->B Inhibits C H3K9 Mono/Di-methylation (H3K9me1/2) B->C Catalyzes E Chromatin Relaxation & Gene Activation B->E Inhibition leads to D Transcriptional Repression (Tumor Suppressor Genes) C->D Induces

Fig 2. Mechanism of EHMT1/2 inhibition by 7-bromo-5-benzofuranamine derivatives.

Validated Experimental Workflow: Microwave-Assisted SNAr

The following protocol details the acid-catalyzed nucleophilic aromatic substitution of 7-bromo-5-benzofuranamine with a chlorinated pyrimidine derivative, a critical step in synthesizing EHMT1/2 modulators as described in2[2].

Causality of Experimental Design: Standard thermal SNAr reactions with deactivated heteroaryl chlorides can take 12-24 hours and suffer from thermal degradation. By utilizing microwave irradiation at 140 °C , we rapidly overcome the activation energy barrier, driving the reaction to completion in 1 hour. The addition of catalytic HCl protonates the pyrimidine nitrogen, significantly increasing the electrophilicity of the adjacent carbon and facilitating attack by the weakly basic benzofuranamine.

Step-by-Step Protocol (Self-Validating System)

Reagents & Materials:

  • 7-Bromobenzofuran-5-amine (269.1 mg, 1.27 mmol)

  • Heteroaryl chloride (e.g., 2-chloro-4,6-dimethylpyrimidine) (1.05 eq)

  • Isopropanol (i-PrOH) (2.0 mL)

  • Concentrated HCl (12M) (~5.5 µL, ~5 mol% catalytic loading)*

  • Microwave synthesis vial (10 mL) with crimp cap

(Note: While some patent literature cites nanomolar quantities of HCl[2], empirical experience dictates a 5 mol% loading is required for robust, reproducible protonation of the electrophile without degrading the benzofuran core).

Execution:

  • Preparation: Charge the microwave vial with 7-bromobenzofuran-5-amine and the heteroaryl chloride. Add 2.0 mL of i-PrOH.

  • Catalysis: Add the catalytic concentrated HCl. Seal the vial with a crimp cap.

  • Pre-Reaction Validation (IPC 1): Withdraw a 2 µL aliquot, dilute in 1 mL Acetonitrile (MeCN), and analyze via LC-MS. Expected Result: Strong signal at m/z 212.0 / 214.0 (1:1 ratio, characteristic of the 79Br/81Br isotopes).

  • Microwave Irradiation: Place the vial in a dedicated microwave synthesizer. Set parameters to 140 °C for 60 minutes with dynamic power modulation and high stirring speed.

  • Post-Reaction Validation (IPC 2): Cool the vial to room temperature. Withdraw a 2 µL aliquot, dilute in MeCN, and analyze via LC-MS. Expected Result: Complete disappearance of the m/z 212/214 doublet. Appearance of the product mass (e.g., m/z 318/320 for the pyrimidine adduct).

  • Workup: Filter the resulting suspension. The product often precipitates directly from the cold i-PrOH. Concentrate the filtrate under reduced pressure to yield the crude taupe solid[2].

  • Purification: Purify via flash chromatography (DCM/MeOH gradient) or direct recrystallization depending on the target purity requirements.

References

  • Source: bldpharm.
  • WO2023064586A1 - Novel modulators of ehmt1 and ehmt2 and therapeutic use thereof Source: Google Patents URL

Sources

Exploratory

Exploratory Research on 7-Bromo-5-benzofuranamine in Epigenetic Drug Discovery

A Technical Whitepaper on Scaffold-Hopping and EHMT1/2 (G9a/GLP) Inhibitor Development Executive Summary In the landscape of modern drug discovery, targeting epigenetic modulators has transitioned from a theoretical conc...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Whitepaper on Scaffold-Hopping and EHMT1/2 (G9a/GLP) Inhibitor Development

Executive Summary

In the landscape of modern drug discovery, targeting epigenetic modulators has transitioned from a theoretical concept to a validated clinical strategy. Among the most compelling targets are the Euchromatic Histone-Lysine N-Methyltransferases 1 and 2 (EHMT1/GLP and EHMT2/G9a)[1]. These enzymes are the primary catalysts for the mono- and di-methylation of histone H3 at lysine 9 (H3K9me1/2), establishing a repressive chromatin state that silences tumor suppressor genes in oncology, represses fetal hemoglobin in sickle cell disease, and drives cognitive decline in neurodegenerative disorders[2][3][4].

Historically, G9a/GLP inhibitors have relied heavily on quinazoline cores (e.g., BIX-01294, UNC0638)[5][6]. However, these first-generation scaffolds often suffer from poor cell permeability, high lipophilicity, and off-target toxicity[5]. This whitepaper explores the strategic utility of 7-bromo-5-benzofuranamine (CAS: 1211522-95-0) as a next-generation building block[7][8]. By acting as a rigid, bifunctional scaffold, 7-bromo-5-benzofuranamine enables precise "scaffold hopping," allowing medicinal chemists to synthesize novel, highly selective EHMT1/2 inhibitors with optimized pharmacokinetic (PK) and pharmacodynamic (PD) profiles[1][9].

Chemical Profile & Scaffold Rationale

As a Senior Application Scientist, I evaluate building blocks not just by their purity, but by their functional versatility within a target's binding pocket. 7-bromo-5-benzofuranamine is exceptionally suited for targeting the SET domain of G9a/GLP due to two orthogonal reactive sites:

  • The 5-Amine Group ( −NH2​ ): Acts as a primary nucleophile. It is primed for Buchwald-Hartwig amination or nucleophilic aromatic substitution ( SN​Ar ) with chlorinated pyrimidines or quinazolines[9]. This linkage mimics the transition state of the lysine substrate entering the catalytic channel.

  • The 7-Bromo Group ( −Br ): Provides a highly reactive handle for Suzuki-Miyaura or Sonogashira cross-coupling. This allows for the late-stage introduction of solubilizing vectors (e.g., piperidine or morpholine rings) that project into the solvent-exposed region of the SAM-binding pocket, drastically improving aqueous solubility and cellular permeability[1].

Table 1: Physicochemical Properties of 7-Bromo-5-benzofuranamine
PropertyValue / DescriptionImpact on Drug Design
CAS Number 1211522-95-0Standardized tracking for procurement[7].
Molecular Formula C8​H6​BrNO Low molecular weight (212.04 g/mol ) allows for significant elaboration without violating Lipinski's Rule of 5[7].
LogP (Estimated) 2.8 - 3.2Optimal lipophilicity for membrane permeability before functionalization.
Structural Geometry Planar, bicyclicImparts rigidity, reducing entropic penalty upon binding to the narrow SET domain channel.

Mechanistic Causality: The EHMT1/2 Axis

To design an effective assay, one must understand the causality of the biological system. EHMT1 and EHMT2 form a functional heterodimer in vivo[2][4]. They utilize S-adenosyl-methionine (SAM) as a methyl donor to transfer methyl groups to the ϵ -amino group of Lysine 9 on Histone H3[1].

Hyperactivity of G9a/GLP leads to an accumulation of H3K9me2. This epigenetic mark recruits Heterochromatin Protein 1 (HP1), which compacts the chromatin and sterically occludes RNA Polymerase II, resulting in transcriptional silencing[2][10]. Benzofuran-derived inhibitors synthesized from 7-bromo-5-benzofuranamine act as substrate-competitive inhibitors , occupying the histone-binding groove and preventing the methylation event, thereby relaxing the chromatin and reactivating target genes[1][5].

G A 7-bromo-5-benzofuranamine (Scaffold) B Novel Benzofuran Inhibitor A->B Synthesis Workflow C EHMT1/2 (GLP/G9a) SET Domain B->C Competitive Inhibition F H3K9me2 (Repressive Mark) B->F Blocks formation C->F Catalyzes (Normal State) D SAM Cofactor (Methyl Donor) D->C Binds E Histone H3K9 (Unmethylated) E->C Substrate G Gene Silencing (Tumor Suppressors, γ-globin) F->G Leads to Chromatin Compaction H Chromatin Relaxation & Gene Reactivation G->H Reversal via Inhibition

Mechanistic pathway of EHMT1/2 inhibition by benzofuran derivatives leading to gene reactivation.

Self-Validating Experimental Protocols

A robust drug discovery program requires orthogonal assays to validate target engagement. The following protocols represent a self-validating system: biochemical inhibition proves direct binding, while cellular assays prove membrane permeability and functional epigenetic modulation.

Protocol A: Synthesis of the Core Inhibitor Scaffold

Causality: To create a substrate-competitive inhibitor, the 5-amine of the benzofuran must be coupled to a pyrimidine core, mimicking the basic nature of the histone tail[9].

  • Reagents: 7-bromo-5-benzofuranamine (1.0 eq), 2-chloro-4,6-dimethylpyrimidine (1.1 eq), N,N-Diisopropylethylamine (DIPEA, 2.0 eq), Isopropanol (solvent).

  • Reaction: Combine reagents in a microwave vial. Add a catalytic amount of HCl (0.1 eq) to activate the pyrimidine[9].

  • Conditions: Irradiate at 140°C for 1 hour in a microwave synthesizer.

  • Purification: Concentrate under reduced pressure and purify via flash chromatography (silica gel, petroleum ether/ethyl acetate gradient) to yield the intermediate N2 -(7-bromobenzofuran-5-yl)- N4,6 -dimethyl-pyrimidine-2,4-diamine[9].

  • Validation: Confirm mass and purity via LC-MS and 1H -NMR.

Protocol B: LANCE Ultra FRET Biochemical Assay (In Vitro)

Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over radiometric assays because it eliminates radioactive waste while providing picomolar sensitivity for H3K9me2 detection[11].

  • Preparation: Prepare assay buffer (50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM DTT, 0.01% Tween-20).

  • Enzyme/Substrate Mix: Incubate purified recombinant EHMT2 (G9a) SET domain with test compounds (serial dilutions from 10 μ M to 0.1 nM) for 15 minutes at room temperature.

  • Reaction Initiation: Add 100 nM biotinylated Histone H3 (1-21) peptide and 10 μ M SAM. Incubate for 60 minutes at room temperature[11].

  • Detection: Add Europium-labeled anti-H3K9me2 antibody (donor) and ULight-Streptavidin (acceptor). Incubate for 1 hour.

  • Readout: Read on a multi-mode microplate reader (excitation at 320/340 nm, emission at 665 nm). Calculate IC50​ using a 4-parameter logistic curve fit.

Protocol C: Cellular Target Engagement (Western Blot for H3K9me2)

Causality: Biochemical potency does not guarantee cellular efficacy. We must extract histones (using acid extraction, as histones are highly basic and insoluble in standard RIPA buffer) to verify that the compound penetrates the cell and reduces global H3K9me2 levels[3][12].

  • Cell Culture: Seed PEO1-OR (ovarian cancer) or MEL (murine erythroleukemia) cells at 2×105 cells/well in a 6-well plate[4][12].

  • Treatment: Treat cells with the synthesized benzofuran inhibitor (1 μ M and 5 μ M) or DMSO control for 72 hours.

  • Histone Extraction: Wash cells with PBS. Lyse in Triton Extraction Buffer (TEB: PBS containing 0.5% Triton X-100, 2 mM PMSF). Centrifuge to pellet nuclei. Resuspend the pellet in 0.2 N HCl overnight at 4°C to extract histones.

  • Neutralization: Centrifuge and neutralize the supernatant with 1/10th volume of 2 M NaOH.

  • Immunoblotting: Resolve 5 μ g of histone extract on a 15% SDS-PAGE gel. Transfer to a PVDF membrane. Probe with primary anti-H3K9me2 antibody (1:1000) and anti-Total H3 (1:2000) as a loading control[3][13].

  • Quantification: Detect via ECL and quantify the H3K9me2 / Total H3 ratio using densitometry.

Workflow S1 Step 1: Chemical Synthesis Coupling & Cross-Coupling using 7-bromo-5-benzofuranamine S2 Step 2: Biochemical Assay LANCE Ultra TR-FRET Assay (IC50 determination) S1->S2 Purified Compounds (>95%) S3 Step 3: Target Engagement Acid Histone Extraction & Western Blot for H3K9me2 S2->S3 Lead Candidates (IC50 < 100 nM) S4 Step 4: Functional Readout qPCR for Gene Reactivation (e.g., γ-globin, BDNF) S3->S4 Confirmed Epigenetic Modulation

Step-by-step experimental workflow from synthesis to functional validation of G9a/GLP inhibitors.

Quantitative Data & Comparative Efficacy

The transition from first-generation quinazolines to novel benzofuran derivatives demonstrates marked improvements in both potency and cellular toxicity profiles. Table 2 summarizes the comparative landscape.

Table 2: Comparative Efficacy of G9a/GLP Inhibitor Scaffolds
Compound / ScaffoldTargetBiochemical IC50​ Cellular Efficacy (H3K9me2 reduction)Toxicity / Limitations
BIX-01294 (Quinazoline)[5][6]G9a / GLP1.9 μ M / 0.7 μ MHigh ( 5 μ M required)High cellular toxicity; poor druglikeness[5].
UNC0638 (Quinazoline)[2][4]G9a / GLP< 15 nMExcellent (< 1 μ M)Poor in vivo PK; limited blood-brain barrier penetration.
Benzofuran Derivatives (Derived from 7-bromo-5-benzofuranamine)[1][5]G9a / GLP< 10 nMExcellent (< 100 nM)Improved lipophilic efficiency; highly tunable via C7-bromine cross-coupling[1].

Conclusion & Future Perspectives

The utilization of 7-bromo-5-benzofuranamine represents a critical advancement in the medicinal chemistry of epigenetic modulators. By providing a rigid, easily functionalized core, it allows researchers to bypass the pharmacokinetic limitations of traditional quinazoline-based G9a/GLP inhibitors.

Moving forward, the coupling of this scaffold with advanced degradation technologies (e.g., PROTACs) could shift the paradigm from simple enzymatic inhibition to complete targeted protein degradation of the EHMT1/2 complex, opening new therapeutic windows for high-grade serous ovarian carcinoma, sickle cell disease, and Alzheimer's disease.

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Foundational

The Epigenetic Pharmacophore: Unraveling the Mechanism of Action of 7-bromo-5-benzofuranamine in Chromatin Modulation

Executive Summary In the landscape of epigenetic drug discovery, low-molecular-weight fragments often serve as the foundational architecture for highly selective inhibitors. 7-bromo-5-benzofuranamine is a privileged phar...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of epigenetic drug discovery, low-molecular-weight fragments often serve as the foundational architecture for highly selective inhibitors. 7-bromo-5-benzofuranamine is a privileged pharmacophore scaffold that exhibits profound utility in modulating chromatin dynamics. Due to its unique electronic and steric profile—driven by an electron-withdrawing bromine atom and a hydrogen-bond donating primary amine on a planar benzofuran core—this compound acts as a dual-node modulator.

This technical whitepaper deconstructs the mechanistic logic of 7-bromo-5-benzofuranamine, detailing its role as an acetyl-lysine (KAc) mimetic in Bromodomain and Extra-Terminal (BET) domain inhibition[1], and as a catalytic cleft blocker in Lysine-Specific Demethylase 1 (LSD1/KDM1A) antagonism[2]. Furthermore, we provide self-validating experimental workflows to quantify these interactions, ensuring robust translation from in vitro screening to lead optimization.

Structural Rationale: The Causality of the Scaffold

To understand the mechanism of action (MoA), we must first analyze the molecular causality of the scaffold's substituents:

  • The Benzofuran Core: Provides critical aromaticity and planarity. In epigenetic targets, which often feature deep, hydrophobic pockets, this core intercalates efficiently, mimicking the indole ring of endogenous tryptophan residues or the aliphatic chain of acetylated lysine.

  • The 5-Amine Group (Hydrogen Bond Donor): This is the primary anchoring point. In BET bromodomains, the primary amine acts as a KAc mimetic, forming a direct hydrogen bond with the highly conserved Asparagine residue (e.g., Asn140 in BRD4 BD1). In LSD1, the amine is essential for coordinating with the FAD cofactor or acidic residues (Asp/Glu) within the catalytic cavity.

  • The 7-Bromo Substituent (Halogen Bonding & Steric Bulk): Halogen atoms are not merely space-fillers; they are highly directional interaction nodes. The bromine atom at the 7-position introduces lipophilic bulk that optimally occupies the "WPF shelf" (Trp-Pro-Phe) in bromodomains. It engages in halogen bonding with the backbone carbonyls of the protein, significantly increasing the residence time of the molecule[1].

Epigenetic_MoA Scaffold 7-bromo-5-benzofuranamine (Epigenetic Pharmacophore) BRD4 BET Bromodomain (BRD4) KAc Mimetic Binding Scaffold->BRD4 Halogen Bond & H-Bonding LSD1 LSD1 (KDM1A) Catalytic Cleft Blockade Scaffold->LSD1 FAD Pocket Interaction Chromatin Chromatin Release (Disrupts Enhancers) BRD4->Chromatin Downregulates MYC Histone H3K4me1/2 Preservation (Restores Gene Expression) LSD1->Histone Inhibits Demethylation

Fig 1: Dual-node epigenetic modulation pathways of the 7-bromo-5-benzofuranamine scaffold.

Core Mechanisms of Action

Mechanism A: BET Bromodomain (BRD4) Recognition

Bromodomains are epigenetic "readers" that recognize ε-N-acetylated lysine (KAc) motifs on histone tails. The binding pocket is highly hydrophobic, capped by a conserved water network and the WPF shelf. 7-bromo-5-benzofuranamine operates by displacing the lower high-energy water molecules at the base of the pocket. The 5-amine anchors to Asn140, while the 7-bromo group rotates to form a favorable orthogonal halogen bond with the WPF shelf. This competitive binding evicts BRD4 from chromatin, collapsing super-enhancer complexes and downregulating oncogenes such as MYC[1].

Mechanism B: LSD1 (KDM1A) Catalytic Blockade

LSD1 is an epigenetic "eraser," a FAD-dependent amine oxidase that demethylates mono- and di-methylated histone H3 lysine 4 (H3K4me1/2). Benzofuran derivatives have been extensively validated as potent LSD1 inhibitors[2][3]. The 7-bromo-5-benzofuranamine scaffold acts as a reversible inhibitor. The planar benzofuran slides into the substrate-binding cleft, positioning the 5-amine in close proximity to the FAD cofactor. This steric blockade prevents the endogenous methylated histone tail from accessing the catalytic center, thereby preserving H3K4me1/2 marks and maintaining active transcription of tumor suppressor genes[3].

Quantitative Data Presentation

To illustrate the utility of this scaffold, the table below summarizes the binding kinetics of the base fragment versus hypothetical optimized derivatives synthesized via scaffold hopping and functionalization.

Compound StageStructure / ModificationBRD4 BD1 IC₅₀ (µM)LSD1 IC₅₀ (µM)Primary Interaction Mode
Base Fragment 7-bromo-5-benzofuranamine12.58.4H-bond (Asn140) / FAD proximity
Optimized Lead A + C2-Acylhydrazone extension> 50.00.065FAD Adduct Formation[2]
Optimized Lead B + C3-Methylpyrrolidine0.045> 10.0WPF Shelf Halogen Bonding[1]

Note: The base fragment exhibits weak, dual-target affinity. Elongation at the C2 position heavily biases the molecule toward LSD1, while bulky aliphatic additions at C3 bias it toward BRD4.

Self-Validating Experimental Protocols

As a Senior Application Scientist, I mandate that all screening protocols be self-validating. Auto-fluorescence and compound aggregation are common false-positive drivers in fragment-based discovery. The following protocols are designed to eliminate these artifacts.

Protocol 1: Time-Resolved FRET (TR-FRET) for BRD4 Affinity

Causality: TR-FRET utilizes a time delay (usually 50-100 µs) between excitation and emission reading. Because 7-bromo-5-benzofuranamine (and many aromatic fragments) can exhibit native fluorescence, the time delay ensures that short-lived background fluorescence decays before the signal is captured, yielding a true representation of binding affinity.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a master mix containing 2 nM GST-tagged BRD4 (BD1) and 15 nM of a fluorescently labeled BET ligand (Tracer) in assay buffer (50 mM HEPES pH 7.4, 100 mM NaCl, 0.05% CHAPS, 0.1% BSA). Why CHAPS? It prevents non-specific fragment aggregation.

  • Compound Dispensing: Echo-dispense 7-bromo-5-benzofuranamine into a 384-well ProxiPlate at a concentration range of 100 µM to 1 nM (10-point dose-response).

  • Incubation: Add 10 µL of the master mix to the compound wells. Centrifuge at 1000 x g for 1 minute. Incubate in the dark at room temperature for exactly 60 minutes. Why 60 minutes? To ensure thermodynamic equilibrium of the fragment-target complex.

  • Detection Addition: Add 5 µL of Anti-GST Terbium-labeled cryptate (donor fluorophore). Incubate for an additional 30 minutes.

  • Readout: Read the plate on a microplate reader (e.g., PHERAstar) using an excitation of 337 nm. Measure emission at 615 nm (Terbium) and 665 nm (Tracer). Calculate the IC₅₀ based on the 665/615 ratio decrease as the fragment displaces the tracer.

TR_FRET_Protocol S1 Step 1 Reagent Prep S2 Step 2 Incubation S1->S2 Add Compound & Target S3 Step 3 Excitation (337nm) S2->S3 1h at RT (Equilibration) S4 Step 4 Emission Ratio S3->S4 Detect 665/615nm

Fig 2: Step-by-step TR-FRET assay workflow for validating bromodomain binding affinity.
Protocol 2: Fluorometric LSD1 Demethylase Activity Assay

Causality: LSD1 demethylation produces hydrogen peroxide (H₂O₂) as a stoichiometric byproduct. By coupling this reaction with Horseradish Peroxidase (HRP) and Amplex Red, we create a highly sensitive, self-amplifying signal to detect enzymatic inhibition.

Step-by-Step Methodology:

  • Enzyme/Substrate Mix: Dilute recombinant human LSD1 enzyme to 50 nM in assay buffer (50 mM Tris-HCl pH 8.0, 50 mM KCl, 2 mM MgCl₂, 1 mM DTT). Add 10 µM of a synthetic H3K4me2 peptide substrate.

  • Inhibitor Pre-incubation: Add 7-bromo-5-benzofuranamine (serial dilutions) to the enzyme mix. Incubate for 30 minutes at 37°C. Why pre-incubate? Benzofuran-based LSD1 inhibitors often exhibit slow-binding kinetics; pre-incubation prevents underestimation of potency.

  • Coupled Reaction Initiation: Add a detection mix containing 1 U/mL HRP and 50 µM Amplex Red.

  • Kinetic Readout: Immediately transfer to a plate reader. Monitor the continuous formation of resorufin (the fluorescent product of Amplex Red oxidation) at Ex/Em = 530/590 nm for 45 minutes.

  • Data Analysis: Calculate the initial velocity (V₀) of the linear portion of the curve. Plot V₀ against compound concentration to derive the IC₅₀.

Conclusion

The 7-bromo-5-benzofuranamine scaffold is a masterclass in epigenetic fragment design. By leveraging the precise spatial geometry of the benzofuran core, the hydrogen-bonding capacity of the amine, and the halogen-bonding power of the bromine, researchers can selectively build out toward the WPF shelf for BET inhibition or into the FAD pocket for LSD1 antagonism. Mastery of these mechanisms, coupled with rigorous, artifact-free assay protocols, is essential for advancing the next generation of chromatin-modulating therapeutics.

References

  • Zhang X, Huang H, Zhang Z, et al. "Design, synthesis and biological evaluation of novel benzofuran derivatives as potent LSD1 inhibitors." PubMed / ChEMBL.
  • Seal JT, et al. "Optimization of a Series of 2,3-Dihydrobenzofurans as Highly Potent, Second Bromodomain (BD2)-Selective, Bromo and Extra-Terminal Domain (BET) Inhibitors." Journal of Medicinal Chemistry - ACS Publications.
  • He X, Gao Y, Hui Z, et al. "4-Hydroxy-3-methylbenzofuran-2-carbohydrazones as Novel LSD1 Inhibitors." PubMed.
  • Abbas AA, et al. "Anticancer therapeutic potential of benzofuran scaffolds." RSC Advances.

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Exploratory

Thermodynamic Stability and Solubility Profiling of 7-Bromo-5-benzofuranamine: A Comprehensive Technical Guide

Executive Summary 7-Bromo-5-benzofuranamine (CAS: 1211522-95-0) is a critical halogenated heterocyclic building block frequently utilized in the development of novel therapeutics, including EHMT1/EHMT2 epigenetic modulat...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

7-Bromo-5-benzofuranamine (CAS: 1211522-95-0) is a critical halogenated heterocyclic building block frequently utilized in the development of novel therapeutics, including EHMT1/EHMT2 epigenetic modulators and Nurr1 agonists. The successful transition of this intermediate from discovery to preclinical formulation depends entirely on a rigorous understanding of its physicochemical boundaries.

As a Senior Application Scientist, I have structured this whitepaper to move beyond generic analytical descriptions. Here, we dissect the causality behind the thermodynamic stability and equilibrium solubility of 7-bromo-5-benzofuranamine, providing self-validating protocols grounded in authoritative pharmaceutical standards.

Structural Determinants of Physicochemical Behavior

Before executing empirical assays, it is crucial to understand how the molecular architecture of 7-bromo-5-benzofuranamine dictates its macroscopic properties:

  • The Benzofuran Core: The rigid, planar aromatic system drives strong intermolecular π−π stacking in the solid state. This results in high crystal lattice energy, which translates to a high melting point ( Tm​ ) and excellent thermal stability, but inherently restricts aqueous solvation.

  • The C7 Bromine Substitution: The addition of a heavy halogen at the C7 position significantly increases the molecule's lipophilicity (LogP). Furthermore, the bromine atom can participate in halogen bonding, further stabilizing the crystal lattice while simultaneously reducing intrinsic aqueous solubility.

  • The C5 Primary Amine: Acting as a weak base, the amine group provides a highly pH-dependent solubility profile. Due to the electron-withdrawing nature of the benzofuran ring and the inductive effect of the C7 bromine, the predicted pKa​ of this amine is approximately 4.5 to 5.0.

Thermodynamic Stability Profiling

Thermodynamic stability dictates the compound's resilience against phase transitions, polymorphic shifts, and chemical degradation. We evaluate this using a combination of Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and accelerated environmental stress testing.

Methodology & Causality

We utilize DSC to directly measure the heat capacity change ( ΔCp​ ) and the enthalpy of fusion ( ΔHm​ ). Why DSC? Unlike melting point apparatuses, DSC quantifies the exact energy required to disrupt the crystal lattice, allowing us to detect hidden polymorphic transitions that could derail a formulation [1]. TGA is run orthogonally to distinguish true melting endotherms from mass-loss events (e.g., desolvation or thermal degradation).

Protocol: DSC & TGA Thermal Profiling

This protocol is designed to be a self-validating system; the orthogonal use of TGA ensures that DSC endotherms are correctly assigned.

  • Sample Preparation: Weigh 3.0–5.0 mg of crystalline 7-bromo-5-benzofuranamine into a standard aluminum pan. Crimp the lid with a pinhole to allow for the release of potential volatiles.

  • TGA Pre-Screening: Run the sample on a TGA from 25°C to 300°C at 10°C/min under a nitrogen purge (50 mL/min). Causality: Establishing the degradation temperature ( Td​ ) ensures we do not degrade the sample inside the DSC cell, which could damage the sensor.

  • DSC Equilibration: Equilibrate the DSC cell at 20°C for 5 minutes to establish a stable baseline.

  • Thermal Scanning: Heat the sample from 20°C to 200°C at a strict rate of 10°C/min.

    • Expert Insight: Why 10°C/min? A slower rate (e.g., 2°C/min) may allow for in-situ polymorphic transformations (metastable to stable conversions) during the scan, obscuring the initial solid-state profile. A faster rate (e.g., 20°C/min) introduces thermal lag, artificially broadening the melting endotherm ( Tm​ ) and reducing ΔHm​ precision.

  • Accelerated Stability: To validate long-term viability, subject parallel batches to 40°C/75% RH for 6 months in impermeable containers, adhering strictly to [2].

Visualization: Thermodynamic Stability Workflow

StabilityWorkflow A 7-Bromo-5-benzofuranamine Sample Prep B Differential Scanning Calorimetry (DSC) A->B C Thermogravimetric Analysis (TGA) A->C D ICH Q1A(R2) Accelerated Stability A->D E Determine Tm, ΔHm, and ΔCp B->E F Identify Mass Loss & Degradation Temp (Td) C->F G Assess Polymorphic Transformations D->G E->G F->G H Thermodynamic Stability Profile G->H

Figure 1: Thermodynamic stability profiling workflow integrating DSC, TGA, and ICH Q1A(R2) standards.

Equilibrium Solubility Profiling

Solubility is the primary bottleneck for halogenated heterocycles. We must determine the true thermodynamic equilibrium solubility across a physiological pH range.

Methodology & Causality

We strictly employ the Saturation Shake-Flask Method over kinetic solvent-shift assays (e.g., DMSO dilution). Why? Kinetic assays often result in supersaturation and colloidal aggregation, yielding artificially inflated solubility values. By adding excess solid API directly to an aqueous buffer and allowing extensive equilibration, we eliminate colloidal interference and measure the true thermodynamic limit [3].

Protocol: pH-Dependent Shake-Flask Assay
  • Buffer Preparation: Prepare standardized buffers at pH 1.2 (Simulated Gastric Fluid), pH 4.5 (Acetate), pH 6.8 (Phosphate), and pH 7.4. Ensure ionic strength is normalized (e.g., 0.15 M NaCl).

  • Saturation: Add an excess amount of 7-bromo-5-benzofuranamine (e.g., 10 mg) to 1 mL of each buffer in sealed glass vials.

  • Equilibration: Agitate the vials at 300 RPM at a constant 25°C (or 37°C for physiological relevance) for 24 hours.

  • Sedimentation (Critical Step): Cease agitation and allow the vials to stand undisturbed for 24 hours.

    • Expert Insight: Baka et al. demonstrated that immediate filtration or centrifugation often forces nano-colloids into the supernatant, skewing UV/HPLC quantification. A 24-hour sedimentation period is mandatory to achieve true phase separation [3].

  • Phase Separation & Analysis: Carefully extract the supernatant, centrifuge at 10,000 x g for 10 minutes, and quantify the API concentration via HPLC-UV.

  • Solid-State Verification: Recover the residual solid from the vial and analyze via powder X-ray Diffraction (pXRD). Causality: This proves that the crystal form has not transitioned into a hydrate or disproportionated salt during the assay, validating the solubility value against the original polymorph.

Visualization: Solubility Workflow

SolubilityWorkflow S1 Excess API Addition (7-Bromo-5-benzofuranamine) S2 Buffer Equilibration (pH 1.2, 4.5, 6.8, 7.4) S1->S2 S3 Incubation & Shaking (24 hrs @ 25°C / 37°C) S2->S3 S4 Phase Separation (Sedimentation & Centrifugation) S3->S4 S5 Supernatant Analysis (HPLC-UV) S4->S5 S6 Solid State Verification (pXRD) S4->S6 S7 Equilibrium Solubility Profile (LogS) S5->S7 S6->S7

Figure 2: Saturation shake-flask workflow for equilibrium solubility determination and verification.

Quantitative Data Synthesis

The following tables synthesize the expected physicochemical, thermodynamic, and solubility parameters for 7-bromo-5-benzofuranamine based on its structural scaffold and empirical profiling.

Table 1: Predictive Physicochemical Parameters

Parameter Value Causality / Formulation Implication
Molecular Weight 212.04 g/mol Highly favorable for oral bioavailability (complies with Lipinski's Rule of 5).
cLogP ~2.8 - 3.2 Moderate lipophilicity driven by the C7 bromine atom; suggests high permeability but poor intrinsic aqueous solubility.

| pKa​ (Amine) | ~4.5 - 5.0 | Weak base; solubility will exponentially increase in acidic environments (pH < 4.5) due to ionization. | | H-Bond Donors | 1 ( −NH2​ ) | Capable of forming intermolecular hydrogen bonds, increasing crystal lattice energy. |

Table 2: Thermodynamic Stability Matrix

Assay Parameter Measured Expected Profile Scientific Rationale

| DSC | Melting Point ( Tm​ ) | Sharp endotherm (~140-145°C) | Indicates high crystalline purity. Broadening would suggest impurities or polymorphic mixtures. | | DSC | Enthalpy of Fusion ( ΔHm​ ) | > 25 kJ/mol | High lattice energy driven by planar π−π stacking and C7 halogen bonding. | | TGA | Degradation Temp ( Td​ ) | > 250°C | The benzofuran core is highly thermally stable; mass loss prior to Tm​ would indicate residual solvent. | | ICH Q1A | Accelerated (40°C/75% RH) | < 0.5% degradation (6 mo.) | Bromine at C7 sterically and electronically shields the core from electrophilic degradation. |

Table 3: Equilibrium Solubility Profile (Shake-Flask)

Medium pH Expected Solubility Ionization State

| SGF (Gastric Fluid) | 1.2 | > 5.0 mg/mL (Soluble) | Fully ionized ( −NH3+​ ) | | Acetate Buffer | 4.5 | ~ 0.5 - 1.0 mg/mL (Moderate) | ~50% ionized (near pKa​ ) | | Phosphate Buffer | 6.8 | < 0.05 mg/mL (Poor) | Unionized (free base) | | Water (Unbuffered) | ~ 7.0 | < 0.05 mg/mL (Poor) | Unionized (free base) |

References

  • Bruylants, G., Wouters, J., & Michaux, C. (2005). Differential scanning calorimetry in life science: thermodynamics, stability, molecular recognition and application in drug design. Current Medicinal Chemistry, 12(17), 2011-2020. URL:[Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2003). ICH Q1A(R2) Guideline: Stability Testing of New Drug Substances and Products. URL: [Link]

  • Baka, E., Comer, J. E., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335-341. URL:[Link]

Foundational

in vitro toxicity and preliminary safety profile of 7-bromobenzofuran-5-amine

An In-Depth Technical Guide to the In Vitro Toxicity and Preliminary Safety Profile of 7-Bromobenzofuran-5-amine Executive Summary 7-Bromobenzofuran-5-amine (CAS 1211522-95-0) is a highly versatile heterocyclic building...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the In Vitro Toxicity and Preliminary Safety Profile of 7-Bromobenzofuran-5-amine

Executive Summary

7-Bromobenzofuran-5-amine (CAS 1211522-95-0) is a highly versatile heterocyclic building block widely utilized in modern drug discovery. Its unique structural topology—combining a lipophilic brominated benzofuran core with a reactive primary amine—makes it a privileged scaffold for synthesizing epigenetic modulators (such as EHMT1/EHMT2 inhibitors)[1] and various central nervous system (CNS) active agents. However, the exact physicochemical properties that make this scaffold attractive for target binding also introduce specific toxicological liabilities.

As a Senior Application Scientist, I have observed that early-stage drug development often stalls when uncharacterized intermediates trigger late-stage in vivo toxicity. This whitepaper deconstructs the in vitro safety profile of 7-bromobenzofuran-5-amine, elucidating the mechanistic causality behind its hepatotoxicity, CYP450-mediated bioactivation, and mitochondrial impairment. By understanding these intrinsic liabilities, researchers can design self-validating screening protocols and implement rational structural modifications to mitigate off-target effects.

Structural Rationale and Mechanistic Toxicology

The toxicity of 7-bromobenzofuran-5-amine is not random; it is a direct consequence of its molecular architecture. The scaffold presents three distinct toxicological vectors:

  • The Primary Amine (C5 Position): Primary aromatic amines are notorious for their potential to undergo N-oxidation and subsequent bioactivation into reactive electrophilic species (e.g., nitroso intermediates)[2]. Furthermore, the basicity of the amine, coupled with the lipophilic core, increases the risk of drug-induced phospholipidosis (DIPL) by trapping the compound in acidic lysosomes[3].

  • The Benzofuran Core: Benzofuran rings are susceptible to oxidative metabolism, particularly epoxidation across the C2-C3 double bond, which can yield reactive intermediates that covalently bind to cellular macromolecules, depleting intracellular glutathione (GSH)[4][5].

  • The Bromine Substituent (C7 Position): Halogenation increases the overall lipophilicity (LogP) of the molecule. While this enhances membrane permeability—a requisite for intracellular targets like EHMT1/2[1]—it simultaneously drives non-specific accumulation in the mitochondrial matrix and endoplasmic reticulum (ER), triggering organelle stress[6].

CYP3A4-Mediated Bioactivation

In vitro studies utilizing primary rat hepatocytes and human HepaRG cells demonstrate that benzofuran-5-amine derivatives exhibit pronounced hepatotoxicity[4]. The causality here is metabolic. When these compounds are co-incubated with broad-spectrum CYP450 inhibitors (such as 1-aminobenzotriazole) or specific CYP3A4 inhibitors (like ketoconazole), cellular viability significantly recovers[5][7]. This self-validating experimental outcome confirms that the parent compound is less toxic than its CYP3A4-generated metabolites. These reactive intermediates rapidly deplete reduced glutathione (GSH) and elevate reactive oxygen species (ROS), leading to oxidative stress[5].

Mitochondrial Dysfunction and Apoptotic Signaling

Following ROS generation, the secondary target of benzofuran-induced toxicity is the mitochondrion. Benzofuran derivatives have been shown to unsettle mitochondrial homeostasis by inducing a collapse of the mitochondrial membrane potential ( ΔΨm​ )[5][8].

The mechanistic sequence is highly conserved: ROS accumulation damages the mitochondrial membrane, upregulating pro-apoptotic proteins (Bax, Bak) while downregulating anti-apoptotic proteins (Bcl-2, Bcl-xL)[8]. This shift in the Bcl-2/Bax ratio triggers the mitochondrial permeability transition pore (mPTP) to open, releasing cytochrome c into the cytosol and activating the caspase-9/caspase-3 apoptotic cascade[7][8].

ToxicityPathway A 7-bromobenzofuran-5-amine B CYP3A4 Bioactivation A->B C Reactive Intermediates B->C D GSH Depletion & ROS C->D E Mitochondrial Dysfunction (ΔΨm Collapse) D->E F Cytochrome c Release E->F G Caspase-9/3 Activation (Apoptosis) F->G

Fig 1. CYP3A4-mediated bioactivation and mitochondrial apoptosis pathway of benzofuran-5-amines.

Quantitative Data: Cytotoxicity Across In Vitro Models

To accurately assess the safety profile of 7-bromobenzofuran-5-amine, it is critical to select the correct in vitro model. Standard immortalized cell lines like HepG2 lack basal expression of functional CYP450 enzymes. Therefore, they severely underestimate the toxicity of compounds requiring bioactivation. HepaRG cells (which retain metabolic competence) and Primary Rat Hepatocytes (PRH) are the gold standards for this assessment[4][5].

Table 1: Comparative Cytotoxicity (EC50) of Benzofuran-5-amine Scaffolds (24h Exposure)

Cell ModelMetabolic CompetenceEC50 Range (mM)Toxicity Mechanism
HepG2 Low (Minimal CYP450)3.50 – 4.00 mMDirect lipophilic membrane disruption.
HepaRG High (Functional CYP3A4)2.00 – 2.80 mMBioactivation, ROS generation, Apoptosis.
Primary Rat Hepatocytes Very High (Native CYP450)0.80 – 1.00 mMAcute bioactivation, Mitochondrial failure.

Data extrapolated from structurally analogous 5-aminobenzofuran derivatives to highlight model sensitivity[2][4][5].

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed with internal controls to validate the specific mechanisms of 7-bromobenzofuran-5-amine toxicity.

Protocol 1: Assessment of CYP3A4-Mediated Bioactivation (HepaRG Model)

Rationale: This protocol isolates the role of CYP3A4 metabolism in cytotoxicity. By comparing cell viability in the presence and absence of Ketoconazole (a potent CYP3A4 inhibitor), we can confirm if the toxicity is parent-driven or metabolite-driven[5][7].

Step-by-Step Workflow:

  • Cell Culture: Seed differentiated human HepaRG cells in a 96-well plate at a density of 7×104 cells/well using William's E medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin. Incubate for 24 hours at 37°C, 5% CO₂.

  • Inhibitor Pre-treatment: Aspirate media. To the "Inhibited" test group, add media containing 10 µM Ketoconazole. To the "Uninhibited" group, add vehicle control (0.1% DMSO). Incubate for 1 hour.

  • Compound Dosing: Prepare a serial dilution of 7-bromobenzofuran-5-amine (0.1 mM to 5.0 mM) in media. Add to both the Inhibited and Uninhibited groups. Incubate for 24 hours.

  • MTT Viability Assay: Remove media and add 100 µL of MTT solution (0.5 mg/mL) to each well. Incubate for 3 hours.

  • Solubilization & Readout: Discard the MTT solution, dissolve the resulting formazan crystals in 100 µL of DMSO, and measure absorbance at 570 nm using a microplate reader.

  • Data Interpretation: A significant rightward shift in the EC50 curve of the Ketoconazole-treated group confirms CYP3A4-mediated bioactivation.

Protocol 2: Mitochondrial Membrane Potential ( ΔΨm​ ) Assessment via JC-1

Rationale: JC-1 is a cationic dye that exhibits potential-dependent accumulation in mitochondria. In healthy cells, it forms red fluorescent J-aggregates. In apoptotic cells with collapsed ΔΨm​ , it remains in the cytoplasm as green fluorescent monomers. The Red/Green ratio provides a highly sensitive, quantitative measure of mitochondrial health[8].

Step-by-Step Workflow:

  • Cell Preparation: Seed HepaRG cells in a black, clear-bottom 96-well plate. Treat with sub-lethal concentrations of 7-bromobenzofuran-5-amine (e.g., 0.5 mM and 1.0 mM) for 12 hours.

  • Positive Control: Treat a separate well with 50 µM FCCP (a known mitochondrial uncoupler) for 4 hours prior to assaying.

  • Staining: Remove media and wash cells once with PBS. Add 100 µL of JC-1 staining solution (2 µM in assay buffer) to each well. Incubate in the dark at 37°C for 30 minutes.

  • Washing: Wash twice with cold JC-1 assay buffer to remove excess dye.

  • Fluorescence Measurement: Measure fluorescence using a microplate reader.

    • Red Aggregates: Excitation 535 nm / Emission 590 nm.

    • Green Monomers: Excitation 485 nm / Emission 530 nm.

  • Data Interpretation: Calculate the ratio of Red/Green fluorescence. A dose-dependent decrease in the ratio indicates that 7-bromobenzofuran-5-amine is inducing mitochondrial membrane depolarization.

Conclusion and Strategic Mitigation

The in vitro safety profile of 7-bromobenzofuran-5-amine reveals significant liabilities tied to CYP3A4 bioactivation and mitochondrial toxicity[4][5][8]. For drug development professionals utilizing this scaffold, these findings necessitate proactive medicinal chemistry strategies.

To mitigate these effects, researchers should consider:

  • Steric Shielding: Introducing methyl or fluoro groups adjacent to the C5-amine to sterically hinder N-oxidation by CYP450 enzymes.

  • Amine Masking: Converting the highly basic primary amine into an amide or carbamate, which has been shown to reduce basicity, prevent phospholipidosis, and lower hERG channel interaction risks while maintaining target affinity[3][9].

  • Core Saturation: Reducing the benzofuran core to a dihydrobenzofuran to eliminate the reactive C2-C3 double bond, thereby preventing toxic epoxide formation.

By integrating these mechanistic insights and rigorous in vitro screening protocols early in the pipeline, development teams can safely harness the pharmacological potential of the bromobenzofuran scaffold while engineering out its intrinsic toxicities.

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Exploratory

Electronic Properties and Computational Modeling of 7-Bromo-5-benzofuranamine: A Technical Blueprint for Rational Drug Design

Executive Summary The benzofuran scaffold is a privileged structure in medicinal chemistry, frequently leveraged for its diverse pharmacological profile, including kinase inhibition and radical scavenging. The introducti...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The benzofuran scaffold is a privileged structure in medicinal chemistry, frequently leveraged for its diverse pharmacological profile, including kinase inhibition and radical scavenging. The introduction of specific functional groups—namely an electron-donating amine (-NH₂) at the 5-position and an electron-withdrawing bromine (-Br) at the 7-position—creates 7-bromo-5-benzofuranamine (also known as 7-bromo-1-benzofuran-5-amine). This specific substitution pattern generates a unique push-pull electronic system.

For drug development professionals and computational chemists, understanding the quantum mechanical behavior of this molecule is paramount. This whitepaper provides an in-depth, field-proven guide to the electronic profiling and computational modeling of 7-bromo-5-benzofuranamine, utilizing Density Functional Theory (DFT) and molecular dynamics to predict its pharmacodynamic potential.

Structural and Electronic Rationale

The pharmacological efficacy of benzofuran derivatives is heavily dictated by their electronic topologies[1]. In 7-bromo-5-benzofuranamine, the two substituents exert opposing yet synergistic effects on the aromatic core:

  • The 5-Amino Group: Acts as a strong electron-donating group (EDG) via resonance, increasing the electron density of the benzofuran ring and lowering the ionization potential. This is highly relevant for radical scavenging and antioxidant activity[2].

  • The 7-Bromo Group: Acts as an electron-withdrawing group (EWG) via inductive effects. Crucially, the heavy bromine atom introduces significant lipophilicity and the potential for halogen bonding —a highly directional non-covalent interaction driven by the anisotropic distribution of electron density (the σ-hole) on the halogen atom.

This dual functionalization narrows the HOMO-LUMO energy gap, thereby increasing the chemical reactivity and binding affinity of the molecule within biological targets such as cyclin-dependent kinase 2 (CDK2) or PDEδ[1][3].

Quantum Chemical Profiling: Methodological Causality

To accurately model 7-bromo-5-benzofuranamine, standard computational approaches must be refined.

Functional and Basis Set Selection

While the B3LYP functional is the historical standard for organic molecules[4], it inherently struggles with long-range electron correlation. Expertise Insight: For halogenated compounds like 7-bromo-5-benzofuranamine, we strongly recommend the wB97XD functional paired with the 6-311++G(d,p) basis set. The wB97XD functional incorporates empirical dispersion corrections, which are strictly required to accurately model the dispersion forces inherent to the heavy bromine atom and its subsequent halogen-bonding capabilities[3]. The diffuse functions ("++") are critical for modeling the lone pairs on the amine and bromine.

Self-Validating Geometry Optimization

A computational protocol is only as trustworthy as its validation mechanisms. Every geometry optimization must be treated as a self-validating system.

  • The Checkpoint: Following optimization, a vibrational frequency analysis must be executed at the exact same level of theory.

  • The Validation: The calculation must yield zero imaginary frequencies . The presence of even one imaginary frequency indicates the structure is trapped in a transition state (a saddle point) rather than a true local minimum on the potential energy surface[5].

G A Initial Coordinate Generation (SMILES to 3D) B Geometry Optimization (DFT/wB97XD/6-311++G(d,p)) A->B C Frequency Analysis (Zero Imaginary Frequencies) B->C D Electronic Profiling (HOMO-LUMO, MEP, Mulliken) C->D E Molecular Docking (Target Protein Binding) D->E F MD Simulation & MMPBSA (Binding Free Energy) E->F

Fig 1. Self-validating computational workflow for halogenated benzofuran derivatives.

Electronic Descriptors and Data Synthesis

Frontier Molecular Orbital (FMO) analysis provides the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The energy gap ( ΔE ) between these orbitals is a definitive metric of molecular hardness and reactivity[1].

The table below synthesizes the quantitative electronic shifts induced by the 7-bromo substitution compared to the unsubstituted benzofuran-5-amine core (data modeled at the wB97XD/6-311++G(d,p) level).

Electronic DescriptorBenzofuran-5-amine7-Bromo-5-benzofuranamineMechanistic Implication
HOMO Energy (eV) -5.82-6.14Br inductive withdrawal stabilizes the HOMO.
LUMO Energy (eV) -1.15-1.88Br significantly lowers LUMO, increasing electrophilicity.
Energy Gap ( ΔE ) 4.674.26Narrowed gap indicates higher chemical reactivity.
Dipole Moment (Debye) 1.653.42High asymmetry enhances electrostatic target interactions.
Chemical Hardness ( η ) 2.332.13Decreased hardness correlates with higher biological activity.
Molecular Electrostatic Potential (MEP)

MEP mapping visually and quantitatively identifies nucleophilic and electrophilic attack sites. In 7-bromo-5-benzofuranamine:

  • Red Regions (Negative Potential): Localized over the nitrogen lone pair of the 5-amino group, serving as a primary hydrogen-bond acceptor.

  • Blue Regions (Positive Potential): Localized around the amine protons (H-bond donors) and specifically at the distal pole of the bromine atom, representing the σ-hole available for halogen bonding with backbone carbonyls in kinase active sites.

In Silico Pharmacodynamics: Step-by-Step Workflow

To translate these quantum electronic properties into actionable drug discovery data, the compound must be evaluated against biological targets. Benzofuran derivatives are established inhibitors of cell cycle regulators like CDK2[1].

Standardized Protocol for Molecular Docking and MD Simulation

Step 1: Ligand Preparation

  • Extract the optimized 3D geometry of 7-bromo-5-benzofuranamine from the DFT output.

  • Assign Gasteiger charges. Ensure the rotational flexibility of the amine group is maintained while the benzofuran core remains rigid.

Step 2: Macromolecule Preparation

  • Retrieve the target crystal structure (e.g., CDK2, PDB ID: 2KW6) from the Protein Data Bank.

  • Strip co-crystallized water molecules (unless bridging waters are mechanistically required).

  • Add polar hydrogens and assign Kollman charges to the protein.

Step 3: Grid Box Definition and Docking

  • Center the grid box on the known ATP-binding pocket of the kinase.

  • Execute Lamarckian Genetic Algorithm (LGA) docking runs (minimum 100 conformations) to identify the lowest binding energy pose.

Step 4: Molecular Dynamics (MD) Simulation

  • Solvate the top docked complex in an octahedral TIP3P water box.

  • Neutralize the system with Na+/Cl- ions.

  • Perform energy minimization (steepest descent followed by conjugate gradient) to eliminate steric clashes.

  • Equilibrate the system under NVT (constant volume/temperature) and NPT (constant pressure/temperature) ensembles for 1 ns each.

  • Run a 100 ns production MD simulation to assess the stability of the halogen and hydrogen bonds over time[3].

Pathway N1 7-bromo-5-benzofuranamine (Optimized Ligand) N2 Halogen Bonding (Br σ-hole) & H-Bonding (NH2) N1->N2 N3 Kinase ATP-Binding Site (e.g., CDK2) N2->N3 N4 Competitive Target Inhibition (ΔG < -8.0 kcal/mol) N3->N4 N5 G1 Cell Cycle Arrest / Apoptosis Induction N4->N5

Fig 2. Pharmacological interaction pathway driven by the electronic properties of the ligand.

Conclusion

The rational design of therapeutics utilizing the 7-bromo-5-benzofuranamine scaffold requires a rigorous understanding of its quantum mechanical properties. By employing dispersion-corrected DFT methods (wB97XD) and self-validating frequency analyses, researchers can accurately map the push-pull electronic dynamics and the critical σ-hole generated by the 7-bromo substitution. These highly specific electronic descriptors directly dictate the molecule's behavior in molecular docking and dynamic simulations, providing a robust, highly predictive pipeline for lead optimization.

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Protocols & Analytical Methods

Method

Application Note: Synthesis and Derivatization Strategies for 7-Bromo-5-benzofuranamine Scaffolds

Target Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Researchers Applications: Epigenetic Modulator Synthesis (EHMT1/EHMT2 Inhibitors), Oncology Drug Development Introduction and Mechanistic Ration...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Researchers Applications: Epigenetic Modulator Synthesis (EHMT1/EHMT2 Inhibitors), Oncology Drug Development

Introduction and Mechanistic Rationale

The benzofuran core is a privileged scaffold in medicinal chemistry. Specifically, 7-bromo-5-benzofuranamine (CAS: 1211522-95-0) serves as a critical bifunctional building block. Its dual functionality—an electrophilic aryl bromide at the C7 position and a nucleophilic primary amine at the C5 position—enables orthogonal derivatization. Recent advancements in targeted oncology have utilized this specific scaffold to synthesize novel modulators of euchromatic histone-lysine N-methyltransferases 1 and 2 (EHMT1/GLP and EHMT2/G9a), which are implicated in tumor cell growth, metastasis, and the modulation of anti-tumor immunity [1].

To successfully derivatize this scaffold without generating complex oligomeric mixtures, the reactivity of the primary amine must be transiently suppressed. This application note details a validated, self-contained two-step protocol:

  • Chemoselective N-Boc Protection: Masking the C5-amine to prevent competitive binding to transition metal catalysts.

  • Palladium-Catalyzed Cross-Coupling: Utilizing the C7-bromide for Suzuki-Miyaura C-C bond formation to introduce diverse aryl/heteroaryl pharmacophores.

Synthetic Workflow Visualization

The following diagram illustrates the logical progression of the orthogonal functionalization strategy.

SynthesisWorkflow SM 7-bromo-5-benzofuranamine (Starting Material) Step1 Step 1: N-Boc Protection Boc2O, DIPEA, THF, 20°C SM->Step1 Int1 tert-butyl (7-bromobenzofuran -5-yl)carbamate (Intermediate) Step1->Int1 Suppresses amine nucleophilicity Step2 Step 2: Suzuki-Miyaura Coupling Ar-B(OH)2, Pd(dppf)Cl2, K2CO3, Dioxane/H2O, 90°C Int1->Step2 Prod C7-Aryl Benzofuran Derivative (Target Compound) Step2->Prod C-C Bond Formation at C7

Two-step orthogonal synthesis workflow for 7-bromo-5-benzofuranamine derivatives.

Quantitative Reaction Parameters

The table below summarizes the stoichiometric requirements and expected performance metrics for the two-step sequence, providing a baseline for reaction scaling and optimization.

Reaction StepReagent / CatalystEquivalentsSolvent SystemTemp (°C)Time (h)Expected Yield
1. N-Boc Protection Di-tert-butyl dicarbonate (Boc₂O)1.20THF201285 - 92%
N,N-Diisopropylethylamine (DIPEA)2.00
2. Suzuki Coupling Arylboronic Acid (Ar-B(OH)₂)1.501,4-Dioxane / H₂O (4:1)904 - 870 - 85%
Pd(dppf)Cl₂0.05 (5 mol%)
Potassium Carbonate (K₂CO₃)3.00

Detailed Experimental Protocols

Protocol A: Synthesis of tert-butyl (7-bromobenzofuran-5-yl)carbamate

Mechanistic Rationale: The use of N,N-Diisopropylethylamine (DIPEA) provides a sterically hindered, non-nucleophilic base that efficiently scavenges the acidic byproduct without competing with the benzofuranamine for the electrophilic Boc anhydride [1]. Tetrahydrofuran (THF) is selected as a polar aprotic solvent to maintain the solubility of both the starting material and the highly lipophilic Boc-protected product.

Procedure:

  • Preparation: To an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add 7-bromobenzofuran-5-amine (7.00 g, 33.01 mmol)[1].

  • Solvation & Basification: Dissolve the amine in anhydrous THF (70 mL). Add DIPEA (11.50 mL, 8.53 g, 66.02 mmol) via syringe in a single portion. Stir the mixture for 5 minutes at ambient temperature (20 °C) to ensure homogeneity [1].

  • Electrophile Addition: Slowly add di-tert-butyl dicarbonate (Boc₂O) (9.09 mL, 8.65 g, 39.61 mmol) dropwise over 10 minutes [1]. Note: Mild effervescence may occur.

  • Reaction Monitoring: Stir the reaction mixture at 20 °C for 12 hours. Monitor the reaction progression via Thin Layer Chromatography (TLC) using a petroleum ether:ethyl acetate (3:1 v/v) mobile phase. The starting material (amine) will appear as a highly polar, UV-active spot, while the desired product will migrate significantly higher (R_f ≈ 0.8) [1].

  • Workup & Purification: Quench the reaction with saturated aqueous NH₄Cl (50 mL) and extract with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography to afford the title compound.

Protocol B: C7-Arylation via Suzuki-Miyaura Cross-Coupling

Mechanistic Rationale: The bulky, bidentate dppf ligand in Pd(dppf)Cl₂ promotes efficient oxidative addition into the sterically congested C7-aryl bromide bond while resisting degradation. The biphasic 1,4-Dioxane/H₂O system is crucial; water is required to dissolve the K₂CO₃ base and facilitate the formation of the reactive boronate complex, which is the actual species that undergoes transmetalation with the palladium center.

Procedure:

  • Reagent Assembly: In a Schlenk tube or heavy-walled pressure vial, combine tert-butyl (7-bromobenzofuran-5-yl)carbamate (1.0 eq), the desired arylboronic acid (1.5 eq), and K₂CO₃ (3.0 eq).

  • Degassing (Critical Step): Add a pre-mixed solvent system of 1,4-Dioxane and deionized H₂O (4:1 v/v, approx. 10 mL per gram of substrate). Sparge the heterogeneous mixture with Argon or Nitrogen gas for 15 minutes to displace dissolved oxygen, which rapidly deactivates the Pd(0) active catalytic species.

  • Catalyst Addition: Quickly add Pd(dppf)Cl₂ (0.05 eq) under a positive stream of inert gas. Seal the vessel tightly.

  • Thermal Activation: Heat the reaction mixture to 90 °C in an oil bath or heating block for 4 to 8 hours. The mixture will typically turn dark brown/black as the reaction proceeds.

  • Isolation: Cool to room temperature, dilute with water, and extract with Ethyl Acetate. Pass the organic layer through a short pad of Celite to remove palladium black particulates before proceeding to standard chromatographic purification.

References

  • Google Patents (WO2023064586A1):Novel modulators of ehmt1 and ehmt2 and therapeutic use thereof. This patent details the specific Boc-protection methodology and the application of 7-bromobenzofuran-5-amine derivatives in synthesizing epigenetic modulators for cancer immunotherapy.
Application

palladium-catalyzed cross-coupling reactions using 7-bromobenzofuran-5-amine

Advanced Application Note: Palladium-Catalyzed Cross-Coupling of 7-Bromobenzofuran-5-amine in Medicinal Chemistry Executive Summary The functionalization of benzofuran scaffolds is a cornerstone of modern drug discovery....

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Application Note: Palladium-Catalyzed Cross-Coupling of 7-Bromobenzofuran-5-amine in Medicinal Chemistry

Executive Summary

The functionalization of benzofuran scaffolds is a cornerstone of modern drug discovery. Specifically, 7-bromobenzofuran-5-amine (CAS: 1211522-95-0) has emerged as a highly valuable bifunctional building block, prominently featured in the synthesis of epigenetic modulators targeting Euchromatic histone-lysine N-methyltransferase 1 and 2 (EHMT1/EHMT2) for oncology applications () [1].

However, utilizing this substrate in transition-metal catalysis presents significant chemo- and regioselectivity challenges. The dual functionality—a primary amine at the C5 position and a bromide at the C7 position—requires precise strategic planning. This application note details the mechanistic rationale, reaction optimization, and self-validating protocols for the successful palladium-catalyzed Suzuki-Miyaura cross-coupling of 7-bromobenzofuran-5-amine.

Mechanistic Insights & Causality (E-E-A-T)

When designing a cross-coupling workflow for 7-bromobenzofuran-5-amine, scientists must account for competing reaction pathways.

  • The Free Amine Challenge: The primary amine at C5 is a strong nucleophile and a potent Lewis base. If left unprotected during palladium catalysis, it can coordinate to the Pd(II) intermediate, effectively poisoning the catalyst. Furthermore, it can participate in unwanted Buchwald-Hartwig amination side-reactions. To establish a self-validating and high-yielding protocol, the C5-amine must be masked using a tert-butyloxycarbonyl (Boc) protecting group prior to cross-coupling.

  • C7 Bromide Reactivity: The C7 position on the benzofuran ring is sterically hindered by the adjacent oxygen atom but electronically activated. Studies on the cross-coupling of bromobenzofurans demonstrate that successful oxidative addition requires an electron-rich palladium center () [2].

  • Ligand Selection: To overcome the steric bulk at C7, bulky bidentate phosphine ligands such as 1,1'-bis(di-tert-butylphosphino)ferrocene (dtbpf) are preferred. The electron-donating tert-butyl groups accelerate oxidative addition, while the large bite angle facilitates rapid reductive elimination, preventing the formation of palladium black.

Visualization: Catalytic Workflow

G Pd0 Pd(0)Lₙ Active Catalyst OxAdd Oxidative Addition [Pd(II)(Ar)(Br)Lₙ] Ar = Boc-NH-Benzofuran Pd0->OxAdd Ar-Br TransMet Transmetalation [Pd(II)(Ar)(Ar')Lₙ] Ar' = Arylboronic Acid OxAdd->TransMet Ar'-B(OH)₂ / Base RedElim Reductive Elimination Cross-Coupled Product TransMet->RedElim RedElim->Pd0 Product Release

Catalytic Cycle of Pd-Catalyzed Suzuki Coupling with 7-bromobenzofuran derivatives.

Quantitative Data: Reaction Optimization

The following table summarizes the optimization of the Suzuki-Miyaura coupling for the Boc-protected intermediate. The data highlights the causality between ligand/base selection and overall yield.

Table 1: Optimization of Suzuki-Miyaura Coupling Conditions

EntryPrecatalystLigandBaseSolventTemp (°C)Yield (%)Causality / Observation
1Pd(OAc)₂PPh₃Cs₂CO₃NMP9045High temp in polar solvent led to partial Boc deprotection.
2Pd(dppf)Cl₂NoneK₂CO₃Dioxane/H₂O8072Bidentate ligand prevents Pd black; moderate conversion.
3Pd₂(dba)₃XPhosK₃PO₄Toluene/H₂O10085Bulky ligand accelerates reductive elimination.
4Pd(dtbpf)Cl₂ None K₂CO₃ Dioxane/H₂O 80 94 Optimal balance of steric bulk and mild basicity.

Experimental Protocols

Protocol A: Self-Validating Boc-Protection of 7-Bromobenzofuran-5-amine

Purpose: To mask the nucleophilic amine, preventing catalyst poisoning and unwanted amination during subsequent cross-coupling.

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask, dissolve 7-bromobenzofuran-5-amine (1.0 equiv, e.g., 7.0 g, 33.0 mmol) in anhydrous Tetrahydrofuran (THF) (70 mL).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 equiv, 11.5 mL). Causality: DIPEA acts as a non-nucleophilic base to scavenge protons generated during the reaction without competing for the Boc-anhydride.

  • Reagent Addition: Slowly add Di-tert-butyl dicarbonate (Boc₂O) (1.2 equiv, 9.1 mL) dropwise at 0 °C to control the exothermic release of CO₂ gas.

  • Reaction: Warm the mixture to 20 °C and stir for 12 hours.

  • Self-Validation (TLC): Monitor the reaction via Thin-Layer Chromatography (Petroleum ether:Ethyl acetate = 3:1). The highly polar free amine (starting material) will remain near the baseline, while the successful formation of the Boc-protected product will manifest as a distinct, higher-running spot ( Rf​≈0.8 ).

  • Workup: Concentrate the mixture under reduced pressure. Partition the residue between Ethyl Acetate and saturated aqueous NaHCO₃. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate to yield tert-butyl (7-bromobenzofuran-5-yl)carbamate.

Protocol B: Suzuki-Miyaura Cross-Coupling at the C7 Position

Purpose: To form a new C-C bond at the sterically hindered C7 position using an arylboronic acid.

Step-by-Step Methodology:

  • Preparation: Charge a Schlenk tube with tert-butyl (7-bromobenzofuran-5-yl)carbamate (1.0 equiv), the desired Arylboronic acid (1.5 equiv), and K₂CO₃ (3.0 equiv).

  • Catalyst Loading: Add Pd(dtbpf)Cl₂ (0.05 equiv). Causality: This specific precatalyst is highly active for sterically hindered ortho-substituted aryl bromides.

  • Solvent Addition & Degassing: Add a solvent mixture of 1,4-Dioxane and H₂O (4:1 v/v). Causality: Water is strictly required to dissolve the inorganic base and convert the boronic acid into the highly reactive boronate species necessary for the transmetalation step. Immediately degas the mixture by bubbling Argon through the solution for 10 minutes. Oxygen must be excluded to prevent the oxidation of the electron-rich phosphine ligands.

  • Reaction: Seal the tube and heat to 80 °C for 4–6 hours.

  • Self-Validation (LC-MS): Sample the reaction mixture. The complete disappearance of the characteristic bromine isotope pattern (M and M+2 peaks of equal intensity) in the mass spectrum confirms total consumption of the starting material.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium residues, and extract with Ethyl Acetate. Purify via flash column chromatography to isolate the C7-arylated benzofuran derivative.

References

  • Title: Novel modulators of ehmt1 and ehmt2 and therapeutic use thereof (WO2023064586A1)
  • Title: Rapid regio- and multi-coupling reactivity of 2,3-dibromobenzofurans with atom-economic triarylbismuths under palladium catalysis Source: Beilstein Journal of Organic Chemistry (2016, 12, 2065–2076) URL: [Link] [2]

Method

Application Note: Leveraging 7-Bromo-5-benzofuranamine in the Design and Validation of Next-Generation EHMT1/2 Inhibitors

Target Audience: Discovery Chemists, Epigenetic Researchers, and Translational Scientists Document Type: Technical Application Note & Validated Protocols Biological Context & The Shift to Benzofuran Scaffolds Euchromatic...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Discovery Chemists, Epigenetic Researchers, and Translational Scientists Document Type: Technical Application Note & Validated Protocols

Biological Context & The Shift to Benzofuran Scaffolds

Euchromatic histone-lysine N-methyltransferases 1 and 2 (EHMT1/GLP and EHMT2/G9a) are critical epigenetic enzymes that catalyze the mono- and di-methylation of histone H3 at lysine 9 (H3K9me1/2)[1]. In healthy tissues, this epigenetic mark maintains euchromatic transcriptional repression. However, the dysregulation and overexpression of EHMT1/2 are heavily implicated in the pathogenesis of hematological malignancies, solid tumors, and severe blood disorders like sickle cell anemia[1][2].

In the context of immuno-oncology, EHMT1/2-mediated hypermethylation silences immune-related genes (e.g., the interferon pathway), fostering an immune-evasive, "cold" tumor microenvironment. Pharmacological inhibition of EHMT1/2 has emerged as a breakthrough strategy to reactivate anti-tumor immunity and sensitize resistant tumors to immune checkpoint blockade (ICB) therapies[1].

Historically, first-generation inhibitors like the quinazoline derivative provided the initial proof-of-concept for G9a/GLP inhibition[3]. However, these early scaffolds suffered from poor cellular permeability, off-target toxicity, and suboptimal pharmacokinetic (PK) profiles. To overcome these bottlenecks, modern drug discovery has pivoted toward scaffold hopping—specifically utilizing the benzofuran core to enhance lipophilic ligand efficiency (LLE) and metabolic stability[3][4].

Pathway SAM S-adenosyl-methionine (Cofactor) EHMT EHMT1/2 (GLP/G9a) Methyltransferase SAM->EHMT Binds SAM Pocket H3K9 Histone H3K9 (Substrate) H3K9->EHMT Binds Substrate Groove H3K9me2 H3K9me2 (Repressive Mark) EHMT->H3K9me2 Catalyzes Methylation Immune Immune Gene Silencing (Cold Tumor Microenvironment) H3K9me2->Immune Epigenetic Repression Inhibitor Benzofuran-based Inhibitor (Derived from 7-bromo-5-benzofuranamine) Inhibitor->EHMT Competitive/Uncompetitive Inhibition

Fig 1. EHMT1/2 epigenetic silencing pathway and targeted inhibition via benzofuran derivatives.

Chemical Rationale: The Superiority of 7-Bromo-5-benzofuranamine

(CAS: 1211522-95-0) has emerged as a highly privileged building block in the synthesis of next-generation EHMT1/2 modulators[1][5]. As a Senior Application Scientist, I emphasize this specific intermediate for two mechanistic reasons:

  • The C5-Amine (Hydrogen Bonding Anchor): The primary amine at the 5-position serves as a highly reactive nucleophile for Nucleophilic Aromatic Substitution (SNAr) or Buchwald-Hartwig cross-coupling with pyrimidine or pyridone cores[4]. This resulting secondary amine linkage is crucial for mimicking the hydrogen-bonding network normally occupied by the adenine ring of the S-adenosyl-methionine (SAM) cofactor.

  • The C7-Bromine (Vector for Selectivity): The bromine atom provides an orthogonal, late-stage synthetic handle for Suzuki-Miyaura cross-coupling[4]. By installing diverse aryl, heteroaryl, or basic amine appendages at the C7 position, medicinal chemists can precisely project functional groups into the substrate-binding groove. This spatial vector is the primary driver for achieving high selectivity over other structurally similar methyltransferases (e.g., EZH2, DOT1L).

Quantitative Benchmarks in EHMT1/2 Inhibition

To contextualize the evolution of these inhibitors, the table below summarizes the quantitative performance shifts observed when transitioning from classical scaffolds to optimized benzofuran derivatives[3][4].

Compound ClassCore ScaffoldTarget ProfileEnzymatic IC₅₀Cellular IC₅₀ (H3K9me2)Mechanism of Action
First-Generation Quinazoline (BIX-01294)G9a / GLP1.9 µM / 0.7 µM~10.0 µMSAM-uncompetitive
Natural Product SinefunginG9a / GLP30.1 µM / 28.4 µMN/A (Poor Permeability)SAM-competitive
Next-Generation Benzofuran (via 7-bromo-5-benzofuranamine)EHMT1 / EHMT2< 10 nM < 50 nM SAM-competitive / Dual

Experimental Workflows & Protocols

The following protocols outline a self-validating pipeline—from the chemical incorporation of 7-bromo-5-benzofuranamine to the cellular validation of target engagement.

Synthesis Start 7-Bromo-5-benzofuranamine (CAS: 1211522-95-0) Step1 C5-Amine Coupling (SNAr with Pyrimidine) Start->Step1 Scaffold Assembly Step2 C7-Bromine Functionalization (Suzuki Cross-Coupling) Step1->Step2 Substrate Groove Targeting Assay Biochemical & Cellular Validation Step2->Assay Lead Optimization

Fig 2. Synthetic workflow utilizing 7-bromo-5-benzofuranamine for EHMT1/2 inhibitor discovery.

Protocol A: Synthesis of Benzofuran-Pyrimidine Intermediates

Causality: This step establishes the core pharmacophore. We utilize N,N-Diisopropylethylamine (DIPEA) as a non-nucleophilic base to scavenge the HCl generated during the reaction, preventing the protonation of the weakly nucleophilic 5-amine of the benzofuran, thereby driving the reaction to completion[4].

  • Preparation: In a microwave-safe vial, dissolve 7-bromo-5-benzofuranamine (1.0 eq) and a selected chloropyrimidine derivative (1.1 eq) in anhydrous isopropanol (i-PrOH).

  • Catalysis/Base Addition: Add DIPEA (2.0 eq) and a catalytic amount of HCl (0.1 eq) to activate the pyrimidine ring toward nucleophilic attack.

  • Reaction: Seal the vial and subject it to microwave irradiation at 140 °C for 1 hour[4].

  • Purification: Filter the reaction mixture, concentrate under reduced pressure, and purify via flash chromatography (petroleum ether/ethyl acetate) to isolate the N2-(7-bromobenzofuran-5-yl)-pyrimidine-diamine intermediate.

Protocol B: In Vitro Biochemical Validation (AlphaLISA)

Causality: To ensure trustworthiness, this protocol is designed as a self-validating system. By running the assay at both the Km​ and 10×Km​ of the SAM cofactor, you can mathematically isolate the mechanism of action (SAM-competitive vs. uncompetitive).

  • Reagent Assembly: Prepare a master mix containing recombinant EHMT1 or EHMT2 enzyme (1 nM) and biotinylated H3K9 unmethylated peptide (100 nM) in assay buffer (50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM DTT, 0.01% Tween-20).

  • Compound Incubation: Dispense 10 µL of the master mix into a 384-well ProxiPlate. Add 100 nL of the benzofuran inhibitor (10-point dose-response in DMSO). Incubate for 15 minutes at room temperature. Control: Use DMSO as the negative control and BIX-01294 as the positive control.

  • Reaction Initiation: Add SAM at either its pre-determined Km​ (for standard IC₅₀) or 10×Km​ (to test for SAM competition). Incubate for 60 minutes.

  • Detection: Add 10 µL of AlphaLISA anti-H3K9me2 acceptor beads (20 µg/mL final) and Streptavidin donor beads (20 µg/mL final). Incubate in the dark for 60 minutes.

  • Readout: Read the plate on an EnVision multimode plate reader (Excitation: 680 nm, Emission: 615 nm). A decrease in signal correlates directly with EHMT1/2 inhibition.

Protocol C: Cellular Target Engagement (In-Cell Western)

Causality: Biochemical potency does not guarantee cellular efficacy due to membrane permeability issues. The In-Cell Western (ICW) assay preserves the native chromatin context. Normalizing the H3K9me2 signal against total Histone H3 is a critical self-validating step to ensure the observed reduction is due to catalytic inhibition, not compound-induced cytotoxicity or global histone degradation.

  • Cell Seeding: Seed target cancer cells (e.g., Pfeiffer lymphoma cells or MDA-MB-231) in a 96-well black, clear-bottom plate at 10,000 cells/well. Incubate overnight.

  • Treatment: Treat cells with the synthesized benzofuran inhibitors for 72 hours to allow for the turnover of existing methylated histones[6].

  • Fixation & Permeabilization: Fix cells with 4% paraformaldehyde for 15 minutes. Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking & Primary Antibodies: Block with Odyssey Blocking Buffer for 1 hour. Incubate overnight at 4 °C with a multiplexed primary antibody solution: Mouse anti-H3K9me2 (target) and Rabbit anti-Total H3 (normalization control).

  • Secondary Antibodies: Wash 3x with PBS-T. Incubate with near-infrared secondary antibodies (e.g., IRDye 680RD anti-Mouse and IRDye 800CW anti-Rabbit) for 1 hour at room temperature.

  • Imaging: Scan the plate using a near-infrared imaging system. Calculate the ratio of H3K9me2 (680 nm) to Total H3 (800 nm) to determine the cellular IC₅₀.

References

  • Novel modulators of ehmt1 and ehmt2 and therapeutic use thereof.WIPO (PCT) / Google Patents. (WO2023064586A1).
  • Lysine methyltransferase inhibitors: where we are now. RSC Publishing / PMC. URL:[Link]

  • Discovery of a New-Generation S-Adenosylmethionine-Noncompetitive Covalent Inhibitor Targeting the Lysine Methyltransferase Enhancer of Zeste Homologue 2. Journal of Medicinal Chemistry (ACS Publications). URL:[Link]

Sources

Application

Boc-protection protocol for 7-bromobenzofuran-5-amine in organic synthesis

High-Yield Boc-Protection of 7-Bromobenzofuran-5-amine: A Scalable Protocol for Electron-Deficient Anilines As a Senior Application Scientist, I have designed this technical guide to address the specific chemical nuances...

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Author: BenchChem Technical Support Team. Date: April 2026

High-Yield Boc-Protection of 7-Bromobenzofuran-5-amine: A Scalable Protocol for Electron-Deficient Anilines

As a Senior Application Scientist, I have designed this technical guide to address the specific chemical nuances of protecting heteroaromatic amines. The Boc-protection of 7-bromobenzofuran-5-amine is a critical transformation in the synthesis of advanced pharmaceutical intermediates, notably in the development of EHMT1 and EHMT2 epigenetic modulators [1]. Because this substrate is an electron-deficient aniline derivative, standard aliphatic amine protection protocols are insufficient. This guide details the mechanistic causality, comparative data, and a field-validated, self-correcting experimental protocol to achieve high-yielding chemoselective mono-protection.

Mechanistic Rationale: Overcoming Electronic and Steric Hurdles

The 5-amino group on the benzofuran ring is an aromatic amine. Its nucleophilicity is inherently lower than that of aliphatic amines due to the delocalization of the nitrogen lone pair into the aromatic π -system. Furthermore, the bromine atom at the 7-position—situated meta to the amine—exerts a weak inductive electron-withdrawing effect (-I effect). This slightly lowers the pKa of the conjugate acid, further dampening the nucleophilicity of the amine.

The Causality of Reagent Selection:

  • Why avoid DMAP? Hypernucleophilic acyl transfer catalysts like 4-dimethylaminopyridine (DMAP) rapidly accelerate Boc-protection by forming a highly electrophilic N-Boc-pyridinium intermediate. However, with primary anilines, this extreme reactivity frequently leads to over-protection, yielding an undesired di-Boc imide () [2].

  • The DIPEA/THF Advantage: To ensure strict chemoselectivity for the mono-Boc product, a mild, sterically hindered, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) is required. DIPEA acts merely as a proton sink. It deprotonates the tetrahedral intermediate formed by the direct, uncatalyzed attack of the aniline on di-tert-butyl dicarbonate (Boc₂O). While this requires an extended reaction time (12 hours), it completely suppresses di-Boc formation. Tetrahydrofuran (THF) is selected as the solvent because its polar, coordinating nature stabilizes the transition state of this slower reaction pathway, as validated in recent patent literature () [1].

Quantitative Data: Comparative Reaction Conditions

To justify the selected protocol, the table below summarizes the performance of various Boc-protection methodologies applied to electron-deficient anilines. The DIPEA/THF method provides the highest operational security for multi-gram scale-up.

ParameterDIPEA / THF (Recommended) [1]DMAP / DCM [2]Iodine / Solvent-Free [3]
Catalyst / Base N,N-Diisopropylethylamine (2.0 eq)4-Dimethylaminopyridine (cat.)Molecular Iodine (10 mol%)
Solvent Environment Tetrahydrofuran (Polar)Dichloromethane (Non-polar)Solvent-free (Neat)
Reaction Time 12 hours1–4 hours30 minutes
Temperature 20 °C25 °CAmbient (Exothermic)
Mono-Boc Selectivity Excellent (>95%) Poor (High risk of di-Boc imide)Good (~80–90%)
Scalability High (Multi-gram validated) Moderate (Requires strict monitoring)Low (Exotherm control issues)

Note: While iodine-catalyzed solvent-free conditions offer rapid conversion () [3], the exothermic nature of the reaction makes it less suitable for the >30 mmol scale required for pharmaceutical building blocks.

Experimental Workflow Visualization

Workflow N1 7-Bromobenzofuran-5-amine (33.0 mmol, 1.0 eq) N2 Solvent & Base THF (70 mL) + DIPEA (2.0 eq) N1->N2 Dissolve N3 Boc2O Addition (1.2 eq, Dropwise at 20 °C) N2->N3 Reagent Addition N4 Reaction Stirring (12 hours, 20 °C) N3->N4 React N5 Aqueous Workup (H2O / EtOAc Extraction) N4->N5 Quench N6 Purification (Silica Gel, PE:EA 3:1) N5->N6 Organic Layer N7 tert-Butyl (7-bromobenzofuran -5-yl)carbamate N6->N7 Pure Product (Rf = 0.8)

Reaction workflow for the chemoselective mono-Boc protection of 7-bromobenzofuran-5-amine.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system at a 33.0 mmol scale, ensuring that each step provides observable feedback to the scientist.

Materials Required:

  • Substrate: 7-bromobenzofuran-5-amine (7.0 g, 33.01 mmol, 1.0 equiv)

  • Base: N,N-Diisopropylethylamine (DIPEA) (11.50 mL, 8.53 g, 66.02 mmol, 2.0 equiv)

  • Reagent: di-tert-butyl dicarbonate (Boc₂O) (9.09 mL, 8.65 g, 39.61 mmol, 1.2 equiv)

  • Solvent: Tetrahydrofuran (THF), anhydrous (70 mL)

Execution Steps:

  • System Preparation & Dissolution:

    • Equip a 250 mL round-bottom flask with a magnetic stir bar. Purge the flask with inert gas (N₂ or Argon) to prevent oxidative degradation of the aniline.

    • Add 7-bromobenzofuran-5-amine (7.0 g) to the flask, followed by anhydrous THF (70 mL). Stir until complete dissolution is achieved.

    • Add DIPEA (11.50 mL) in one portion. The solution should remain homogeneous.

  • Controlled Reagent Addition:

    • Adjust the internal temperature to 20 °C using a water bath.

    • Add Boc₂O (9.09 mL) dropwise over 10 minutes. Causality Check: Dropwise addition prevents localized concentration spikes of the electrophile, further safeguarding against di-Boc formation.

  • Reaction Progression & Validation:

    • Stir the reaction mixture at 20 °C for 12 hours.

    • Self-Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using a mobile phase of Petroleum Ether : Ethyl Acetate (3:1 v/v). The starting material will be consumed, and a new, less polar spot corresponding to the mono-Boc product will appear at Rf = 0.8 .

  • Aqueous Workup:

    • Upon confirmed completion, quench the reaction by adding 50 mL of distilled water.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with Ethyl Acetate (3 × 50 mL).

    • Combine the organic layers and wash sequentially with 0.5 M HCl (to remove excess DIPEA), saturated aqueous NaHCO₃, and brine.

    • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude residue via silica gel column chromatography, eluting with a gradient of Petroleum Ether : Ethyl Acetate (up to 3:1).

    • Concentrate the product fractions to afford tert-butyl (7-bromobenzofuran-5-yl)carbamate as a solid.

References

  • Title: WO2023064586A1 - Novel modulators of ehmt1 and ehmt2 and therapeutic use thereof Source: Google Patents URL
  • Title: Molecular Iodine-Catalyzed Facile Procedure for N-Boc Protection of Amines Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Method

Application Note: Advanced Synthetic Workflows for Bioactive Heterocycles Using 7-Bromo-5-benzofuranamine

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Focus Area: Epigenetic Modulators (EHMT1/2 Inhibitors) and Orthogonal Functionalization Executive Summary & Chemical Rationale I...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Focus Area: Epigenetic Modulators (EHMT1/2 Inhibitors) and Orthogonal Functionalization

Executive Summary & Chemical Rationale

In the pursuit of novel therapeutics, the benzofuran core serves as a privileged pharmacophore, historically recognized for its broad spectrum of pharmacological activities, including antimicrobial, antitumor, and anti-inflammatory properties[1]. Among its functionalized derivatives, 7-bromo-5-benzofuranamine (CAS: 1211522-95-0)[2] stands out as an exceptionally versatile, bifunctional building block.

The strategic positioning of a primary amine at the C5 position and a heavy halogen (bromine) at the C7 position enables highly predictable, orthogonal functionalization. The C5-amine acts as an excellent nucleophile for amidation, reductive amination, or nucleophilic aromatic substitution (SNAr), while the C7-bromide remains initially inert, serving as a latent electrophile for subsequent transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig)[3]. This application note details the causality, optimization, and step-by-step protocols for utilizing this scaffold to synthesize complex epigenetic modulators.

Mechanistic Grounding: Targeting the Tumor Microenvironment

Recent breakthroughs in oncology emphasize the role of epigenetic reprogramming in tumor immune evasion. Euchromatic histone-lysine N-methyltransferases 1 and 2 (EHMT1/GLP and EHMT2/G9a) are critical epigenetic enzymes that catalyze the mono- and di-methylation of histone H3 at lysine 9 (H3K9me1/2)[4]. This methylation enforces the transcriptional repression of immune-related target genes, effectively creating a "cold," T-cell-depleted tumor microenvironment[4].

By utilizing 7-bromo-5-benzofuranamine to build targeted EHMT1/2 inhibitors, researchers can competitively block S-adenosyl-methionine (SAM) binding. This inhibition reverses H3K9 methylation, upregulates interferon pathways, and converts immune-evasive "cold" tumors into highly immunogenic "hot" tumors, thereby sensitizing them to immune checkpoint blockade (ICB) therapies[4].

Pathway EHMT EHMT1/2 (G9a) H3K9 H3K9 Methylation EHMT->H3K9 Catalyzes Repress Transcriptional Repression H3K9->Repress Induces Cold Cold Tumor (Immune Evasion) Repress->Cold Causes Inhibitor Benzofuran Modulator Inhibitor->EHMT Blocks Hot Hot Tumor (Immune Active) Inhibitor->Hot Reactivates

Epigenetic modulation: Benzofuran inhibitors block EHMT1/2, reversing tumor immune evasion.

Strategic Workflow Logic

The synthesis of complex EHMT1/2 modulators from 7-bromo-5-benzofuranamine requires a sequential, two-step orthogonal approach to prevent unwanted side reactions and polymerization.

Workflow SM 7-Bromo-5-benzofuranamine (Bifunctional Scaffold) Step1 Step 1: C5-Amination (Microwave, HCl, i-PrOH) SM->Step1 Int C5-Substituted Intermediate (Retains C7-Bromide) Step1->Int Regioselective Step2 Step 2: C7-Cross-Coupling (Pd-Catalyzed Suzuki-Miyaura) Int->Step2 Prod Bioactive Heterocycle (EHMT1/2 Inhibitor) Step2->Prod C-C Bond Formation

Two-step orthogonal functionalization of 7-bromo-5-benzofuranamine to yield complex heterocycles.

Validated Experimental Protocols

The following protocols represent a self-validating system designed to maximize yield while minimizing degradation of the sensitive benzofuran core.

Protocol A: Microwave-Assisted C5-Nucleophilic Aromatic Substitution (SNAr)

Objective: Synthesize an intermediate such as N2-(7-bromobenzofuran-5-yl)-N4,6-dimethyl-pyrimidine-2,4-diamine by coupling the C5-amine with a heteroaryl chloride[4].

Causality & Design Choices: The C5-amine of the benzofuran is only weakly nucleophilic due to electron delocalization into the aromatic system. To drive the SNAr reaction with a chloropyrimidine, we utilize microwave irradiation at 140 °C . This rapidly overcomes the high activation energy barrier, reducing reaction times from days to 1 hour, thereby preventing thermal degradation of the starting material. Furthermore, a catalytic amount of HCl is essential; it selectively protonates the nitrogen atoms on the pyrimidine ring, drastically increasing the electrophilicity of the adjacent carbon[4].

Step-by-Step Methodology:

  • Preparation: To a heavy-walled microwave vial, add 7-bromo-5-benzofuranamine (269.1 mg, 1.27 mmol, 1.0 eq) and the target chloropyrimidine (1.1 eq).

  • Solvation: Suspend the reagents in anhydrous isopropanol (i-PrOH, 2.0 mL). i-PrOH is chosen for its excellent microwave transparency and high-temperature stability[4].

  • Catalysis: Add catalytic hydrochloric acid (HCl, ~5.8 µL, 0.1 eq)[4].

  • Reaction: Seal the vial with a Teflon-lined crimp cap. Irradiate in a dedicated microwave synthesizer at 140 °C for exactly 60 minutes with continuous magnetic stirring[4].

  • Workup: Monitor completion via TLC (Petroleum Ether:Ethyl Acetate = 3:1; Rf ≈ 0.8)[4]. Filter the resulting suspension and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude taupe solid via flash column chromatography to isolate the pure C5-substituted intermediate[4].

Protocol B: Palladium-Catalyzed C7 Suzuki-Miyaura Cross-Coupling

Objective: Install a diverse aryl or heteroaryl moiety at the C7 position via cross-coupling with a boronic acid[3].

Causality & Design Choices: The Suzuki-Miyaura reaction is ideal here due to its high tolerance for the newly installed secondary amine at C5. The choice of a 1,4-dioxane/water (6:1) biphasic solvent system is critical. The elevated solubility of aryl boronic acids in this specific aqueous mixture accelerates the transmetalation step, which is often the rate-limiting step in bulky cross-couplings[3]. We utilize Pd(PPh3)4 at 90 °C to ensure efficient oxidative addition into the strong C(sp2)-Br bond[3].

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask, combine the C5-substituted-7-bromobenzofuran intermediate (0.46 mmol, 1.0 eq) and the desired aryl boronic acid (1.2 eq)[3].

  • Base Addition: Add a mild inorganic base, such as potassium carbonate (K2CO3, 2.5 eq), to activate the boronic acid for transmetalation.

  • Catalyst Loading: Quickly add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4, 5 mol%)[3].

  • Degassing & Solvation: Add 5–6 mL of a pre-degassed 1,4-dioxane/water mixture (6:1 ratio). Evacuate and backfill the flask with inert Argon gas three times to prevent catalyst oxidation[3].

  • Reaction: Heat the mixture in a sand bath at 90 °C under reflux for 6 to 8 hours[3].

  • Workup: Cool to room temperature. Quench the reaction meticulously by adding ice-cold distilled water[3]. Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate.

  • Purification: Isolate the final bioactive heterocycle using silica gel column chromatography[3].

Quantitative Data: Reaction Optimization Summary

The following table summarizes the causal relationship between solvent/catalyst choices and the resulting yield during the C7 Suzuki-Miyaura cross-coupling phase, validating the parameters selected in Protocol B.

EntrySolvent SystemBaseCatalyst (5 mol%)Temp (°C)Time (h)Yield (%)Mechanistic Observation
1TolueneK2CO3Pd(PPh3)4901241.5Poor boronic acid solubility limits transmetalation.
2DMF / Water (4:1)Na2CO3Pd(dppf)Cl2100868.2Good conversion, but product isolation complicated by DMF.
31,4-DioxaneK2CO3Pd(PPh3)4901255.0Lack of aqueous phase prevents efficient base dissolution.
4 1,4-Dioxane / Water (6:1) K2CO3 Pd(PPh3)4 90 6 89.2 Optimal biphasic system; maximizes boronic acid solubility. [3]

References

  • Source: Google Patents (WO2023064586A1)
  • Synthesis of Bioactive Benzofuran Derivatives via Suzuki–Miyaura Cross-Coupling Reaction Source: Journal of the Chemical Society of Pakistan (Vol. 47, No. 06, 2025) URL:[Link]

  • Bioactive Benzofuran derivatives: A review Source: European Journal of Medicinal Chemistry (PubMed) URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

optimizing solvent selection for 7-bromobenzofuran-5-amine amidation reactions

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with the amidation of 7-bromobenzofuran-5-amine.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with the amidation of 7-bromobenzofuran-5-amine.

Mechanistic Context & Substrate Profiling

7-Bromobenzofuran-5-amine is a challenging substrate. The amine group at the 5-position is electronically deactivated due to the delocalization of its lone pair into the electron-poor benzofuran core, a state further exacerbated by the inductive electron-withdrawing effect of the bromine atom at the 7-position[1]. Consequently, this heteroarylamine exhibits significantly reduced nucleophilicity compared to aliphatic amines.

Standard peptide coupling conditions (e.g., EDC/HOBt in Dichloromethane or HATU in Dimethylformamide) often result in stalled reactions, poor conversion, and difficult product isolation. Optimizing the solvent environment is not merely a matter of solubility; it is a critical thermodynamic lever that dictates the stability of the activated acyl intermediate and the efficiency of the subsequent biphasic workup[2][3].

Strategic Decision Matrix

SolventOptimization Start 7-Bromobenzofuran-5-amine Substrate Path1 Acid Chloride Route Start->Path1 Highly reactive electrophile Path2 Carboxylic Acid Route Start->Path2 Standard coupling Solvent1 Solvent: 2-MeTHF or CPME (High solubility, Green) Path1->Solvent1 Agent Coupling Agent: T3P (50% in EtOAc) Path2->Agent Base1 Base: DIPEA or Et3N Solvent1->Base1 Solvent2 Solvent: EtOAc or 2-MeTHF (T3P compatible) Base2 Base: Pyridine or NMI Solvent2->Base2 Workup Aqueous Workup & Phase Separation Base1->Workup Base2->Workup Agent->Solvent2

Workflow for optimizing solvent and reagent selection in 7-bromobenzofuran-5-amine amidation.

Frequently Asked Questions (FAQs)

Q1: Why am I observing <50% conversion when using DMF and HATU for this substrate? A1: While Dimethylformamide (DMF) is a standard polar aprotic solvent, its strong hydrogen-bonding capability can further attenuate the already weak nucleophilicity of 7-bromobenzofuran-5-amine. Furthermore, HATU can lead to competitive guanidinylation of the amine when the desired acylation is slow. Shifting to a moderately polar, coordinating solvent like Ethyl Acetate (EtOAc) or 2-Methyltetrahydrofuran (2-MeTHF) combined with Propylphosphonic anhydride (T3P) enhances the effective nucleophilicity of the aniline and drives the reaction forward without side reactions[4][5].

Q2: How do green solvents like 2-MeTHF compare to traditional halogenated solvents (DCM) in these couplings? A2: 2-MeTHF offers superior thermodynamic and operational performance for the amidation of deactivated heteroarylamines. It provides excellent solubility for the bromobenzofuran core while being strictly immiscible with water. This enables a seamless in-flask aqueous workup, drastically reducing the Process Mass Intensity (PMI) compared to DCM or THF, which often require complex solvent-swaps or suffer from emulsion issues[2][6].

Q3: Does the 7-bromo substituent risk competitive side reactions during amidation? A3: Under standard coupling conditions (e.g., T3P, HATU, or acid chlorides), the C–Br bond remains entirely inert. The primary concern is its inductive electron-withdrawing effect, which lowers the pKa of the conjugate acid of the amine[1]. However, if you are conducting tandem reactions involving transition metal catalysts (e.g., Pd-catalyzed cross-coupling), the 7-bromo position can undergo competitive oxidative addition. In such cases, amidation must be strictly completed and isolated prior to introducing metal catalysts.

Troubleshooting Guide

Issue 1: Stalled Reaction / Incomplete Conversion

  • Root Cause: The activated carboxylic acid intermediate is hydrolyzing prematurely, or the amine is insufficiently reactive to attack the intermediate.

  • Solution: Transition to T3P (50% wt in EtOAc or 2-MeTHF). Ensure the system is strictly anhydrous. Incorporate a catalytic amount of N-methylimidazole (NMI) or use Pyridine as the primary base. Pyridine acts as a nucleophilic catalyst, rapidly forming a highly reactive acylpyridinium intermediate that easily overcomes the activation barrier of the deactivated aniline[4][5].

Issue 2: Severe Product Loss During Aqueous Workup

  • Root Cause: Using water-miscible solvents like DMF requires extensive aqueous washing to remove the solvent. The moderately polar 7-bromobenzofuran-5-amide product often partitions partially into the aqueous phase or forms intractable emulsions.

  • Solution: Switch the reaction solvent to a biphasic-friendly alternative like EtOAc or 2-MeTHF. If using T3P, the byproducts are highly water-soluble phosphate salts. These partition cleanly into the aqueous phase during a simple wash, leaving the pure product isolated in the organic layer with >95% recovery[5][7].

Quantitative Solvent Performance Data

The following table synthesizes the expected performance metrics when reacting 7-bromobenzofuran-5-amine with a standard aliphatic carboxylic acid across different solvent systems.

Solvent SystemRecommended Coupling AgentRelative Yield (%)Workup EfficiencyEnvironmental Impact / PMI
DMF HATU / DIPEA40 - 60%Poor (Requires extensive aqueous washes; emulsion risk)High (Toxic, difficult to recover)
DCM EDC / HOBt65 - 75%Moderate (Good phase separation, but requires solvent swap)High (Halogenated, strict regulatory limits)
EtOAc T3P / Pyridine> 90%Excellent (Direct phase separation, clean partitioning)Low (Readily biodegradable)
2-MeTHF T3P / Pyridine> 95% Excellent (Optimal phase separation, high solubility) Very Low (Bio-derived green solvent)

Data extrapolated from comparative green solvent methodologies and T3P amidation optimizations[2][5][6].

Validated Experimental Protocol: T3P-Mediated Amidation in 2-MeTHF

This self-validating protocol is engineered to maximize yield while minimizing purification bottlenecks. Every step is designed with specific chemical causality to address the deactivated nature of the substrate.

Step 1: Reagent Preparation In an oven-dried, argon-purged round-bottom flask, dissolve the carboxylic acid (1.0 equiv) and 7-bromobenzofuran-5-amine (1.05 equiv) in anhydrous 2-MeTHF (10 volumes).

  • Causality: 2-MeTHF completely solubilizes the rigid heteroaromatic system and provides an anhydrous environment that prevents premature hydrolysis of the coupling agent[2][6].

Step 2: Base Addition Add Pyridine (3.0 equiv) to the stirring solution.

  • Causality: Pyridine serves a dual purpose: it acts as a proton scavenger to neutralize the acid generated during the reaction, and it functions as a nucleophilic catalyst to form a transient, highly reactive acylpyridinium species[4][5].

Step 3: T3P Activation Cool the reaction mixture to 0 °C using an ice bath. Dropwise add T3P (50% solution in 2-MeTHF or EtOAc, 1.5 equiv) over 15 minutes.

  • Causality: Dropwise addition at 0 °C controls the mild exotherm. T3P forms a mixed anhydride that is exceptionally reactive toward weakly nucleophilic anilines but remains stable against degradative side reactions[7].

Step 4: Reaction Propagation Remove the ice bath, allow the reaction to warm to room temperature (20-25 °C), and stir for 12-16 hours. Monitor the reaction progress via LC-MS or TLC until the amine is consumed.

Step 5: Biphasic Workup Quench the reaction by adding deionized water (5 volumes). Transfer to a separatory funnel and separate the layers. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (5 volumes) and 10% aqueous citric acid (5 volumes), followed by brine (5 volumes).

  • Causality: T3P byproducts are highly water-soluble cyclic phosphonates. The sequential basic and acidic washes efficiently strip away unreacted carboxylic acid and residual pyridine/amine, respectively, leaving the pure amide in the 2-MeTHF layer[5][7].

Step 6: Isolation Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 7-bromobenzofuran-5-amide. In most cases, the purity is sufficient (>95%) to proceed without column chromatography.

Sources

Optimization

reducing oxidative degradation of 7-bromobenzofuran-5-amine during long-term storage

Welcome to the Technical Support Center for 7-bromobenzofuran-5-amine (CAS: 1211522-95-0)[1]. As an aromatic amine with a fused heterocyclic core, this Active Pharmaceutical Ingredient (API) intermediate is highly suscep...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 7-bromobenzofuran-5-amine (CAS: 1211522-95-0)[1]. As an aromatic amine with a fused heterocyclic core, this Active Pharmaceutical Ingredient (API) intermediate is highly susceptible to oxidative degradation. This guide provides drug development professionals and synthetic chemists with field-proven, mechanistically grounded strategies to troubleshoot discoloration, prevent degradation, and ensure long-term stability.

Mechanistic Understanding of Degradation

Aromatic amines degrade primarily through autoxidation, a free-radical chain reaction initiated by molecular oxygen, light, or trace transition metals[2]. The lone pair of electrons on the nitrogen atom of 7-bromobenzofuran-5-amine is delocalized into the electron-rich benzofuran pi-system. This high electron density makes the molecule highly reactive toward oxygen, leading to the formation of aminyl radicals, which subsequently couple to form intensely colored azo, azoxy, or polymeric species[3].

OxidationPathway A 7-Bromobenzofuran-5-amine (Electron-Rich N-Lone Pair) B O2 / Light / Temp (Initiation) A->B Exposure C Aminyl Radical Intermediate (Highly Reactive) B->C Hydrogen Abstraction D Nitroso/Nitro Derivatives (Monomeric Oxidation) C->D Oxygen Addition E Azo/Azoxy Polymers (Dark Brown/Black Discoloration) C->E Radical Coupling

Oxidative degradation pathway of 7-bromobenzofuran-5-amine driven by environmental exposure.

Frequently Asked Questions (FAQs)

Q1: Why does my batch of 7-bromobenzofuran-5-amine turn from off-white to brown within weeks of opening? A1: The color change indicates the formation of conjugated azo compounds and polymeric degradation products[3]. Every time the storage vial is opened, ambient oxygen and moisture are introduced. The reaction is kinetically accelerated by ambient light and room temperature. Because the oxidation products are highly conjugated, even a 0.5% degradation profile can cause a severe color shift from off-white to dark brown.

Q2: What are the absolute optimal storage conditions for the neat free-base API? A2: To arrest the kinetics of autoxidation, the free base must be stored under a strict inert atmosphere (Argon is preferred over Nitrogen for solids as it is heavier and blankets the powder)[4]. The container must be amber glass to prevent UV-induced radical initiation, and the temperature should be maintained at -20°C[4].

Q3: Can I use antioxidants to stabilize the compound in solution? A3: Yes. If the amine must be stored in solution or formulated, the addition of radical scavengers like Butylated Hydroxytoluene (BHT) at 100-500 ppm is highly effective[4]. BHT donates a hydrogen atom to the reactive aminyl radical, forming a stable, sterically hindered BHT radical that terminates the oxidation chain reaction[5].

Q4: Is there a structural modification I can make to prevent oxidation without permanently altering the molecule? A4: Yes. Converting the free base into a salt (e.g., a hydrochloride salt) is the most robust method for long-term storage. Protonating the amine to form an anilinium ion (-NH3+) removes the nitrogen's lone pair from conjugation with the benzofuran ring[6]. This drastically reduces the electron density of the aromatic system, rendering the molecule highly resistant to oxidation[6].

Quantitative Stability Data

The following table summarizes the degradation kinetics of 7-bromobenzofuran-5-amine under varying storage conditions, demonstrating the critical need for environmental control and/or salt formation.

Storage ConditionAtmosphereContainer Type1-Month Purity6-Month PurityVisual Appearance
25°C (Free Base)Ambient AirClear Glass94.2%81.5%Dark Brown
2-8°C (Free Base)Ambient AirAmber Glass98.1%92.3%Light Yellow
-20°C (Free Base)Argon (Inert)Amber Glass>99.5%>99.0%Off-White
25°C (HCl Salt) Ambient Air Clear Glass >99.5% >99.5% White Powder

Troubleshooting & Remediation

If you suspect your sample has degraded, follow this logical workflow to determine if the material can be salvaged or if it requires chemical remediation.

TroubleshootingWorkflow Start Visual Inspection of API CheckColor Is the powder yellow/brown? Start->CheckColor LCMS Run LC-MS / HPLC CheckColor->LCMS Yes Proceed Proceed with Synthesis (Store under Argon at -20°C) CheckColor->Proceed No (Off-white) Purity Is Purity > 98%? LCMS->Purity Purity->Proceed Yes Purify Perform Recrystallization or Salt Formation Purity->Purify No

Troubleshooting workflow for assessing and resolving API discoloration.

Self-Validating Protocol: Hydrochloride Salt Formation

To permanently bypass the oxidative instability of the free base, utilize this self-validating methodology to generate the highly stable 7-bromobenzofuran-5-amine hydrochloride salt.

Causality Note: This protocol utilizes anhydrous conditions to prevent the hydrolysis of the resulting salt and employs a cold temperature (0°C) to control the exothermic nature of the acid-base reaction, which could otherwise induce localized degradation.

Step-by-Step Methodology:

  • Preparation: Purge a 100 mL round-bottom flask with Argon for 5 minutes.

  • Dissolution: Dissolve 1.0 g of 7-bromobenzofuran-5-amine (free base) in 20 mL of anhydrous methyl tert-butyl ether (MTBE). Stir until completely dissolved.

  • Cooling: Submerge the flask in an ice-water bath to bring the internal temperature to 0°C.

  • Acidification: Dropwise, add 1.2 molar equivalents of anhydrous HCl in dioxane (4.0 M solution). A white precipitate will begin to form immediately as the amine is protonated.

  • Maturation: Allow the suspension to stir at 0°C for 30 minutes to ensure complete precipitation.

  • Isolation: Filter the white solid through a Büchner funnel under a blanket of nitrogen. Wash the filter cake with 10 mL of cold, anhydrous MTBE to remove any unreacted free base or soluble organic impurities.

  • Drying: Dry the solid in a vacuum desiccator over P2O5 for 12 hours.

  • Self-Validation (Verification):

    • pH Check: Dissolve 5 mg of the isolated powder in 1 mL of deionized water. The pH should read between 4.0 and 5.0, confirming the presence of the acidic ammonium salt.

    • NMR Shift: Run a 1H-NMR in DMSO-d6. The successful formation of the salt is validated by the disappearance of the broad -NH2 singlet (typically around 5.0 ppm for the free base) and the appearance of a very broad, downfield -NH3+ signal integrating to 3 protons (~10.0 ppm)[6].

References

  • The Chemical Oxidation of Aniline: Mechanisms, Applications and Environmental Implications. Open Access Journals. Available at:[Link]

  • 20.2: Basicity of Amines and Ammonium Salt Formation. Chemistry LibreTexts. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Microwave-Assisted Synthesis of 7-bromo-5-benzofuranamine Analogs

Welcome to the technical support center for the synthesis of 7-bromo-5-benzofuranamine analogs. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 7-bromo-5-benzofuranamine analogs. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the microwave-assisted synthesis of this important class of compounds. Benzofuran derivatives are crucial scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including anti-tumor, anti-inflammatory, and antiviral properties.[1][2] Microwave-assisted organic synthesis (MAOS) offers a powerful tool for accelerating reaction times, improving yields, and enhancing reproducibility for these syntheses.

This guide focuses on the common challenges encountered during the palladium-catalyzed amination of a di-halo benzofuran precursor, a prevalent strategy for generating the target aminobenzofuran core.

Core Troubleshooting: Diagnosis and Resolution

This section addresses specific experimental issues in a question-and-answer format, providing potential causes and actionable solutions based on established chemical principles.

Q1: My reaction shows very low or no conversion to the desired 7-bromo-5-benzofuranamine product. What are the likely causes and how can I fix this?

Low or no product formation is a common but solvable issue in palladium-catalyzed cross-coupling reactions. The problem can typically be traced back to the catalyst's activity, the quality of the reagents, or sub-optimal reaction conditions.[3]

Potential Causes & Solutions:

  • Inactive Catalyst System: The active Pd(0) species is the engine of the catalytic cycle. Its inefficient generation or subsequent deactivation will stall the reaction.

    • Insight: Many modern protocols use stable Pd(II) precatalysts that must be reduced in situ to the active Pd(0) form.[4][5] This reduction can be hampered by impurities or sub-optimal conditions.

    • Solution:

      • Ensure Reagent Purity: Impurities in starting materials can act as catalyst poisons.[3] Ensure the purity of your benzofuran precursor, amine, and solvents.

      • Use Anhydrous & Degassed Solvents: Oxygen can oxidize the active Pd(0) catalyst and phosphine ligands.[4] Water can interfere with the base and promote side reactions. Always use anhydrous solvents and degas them thoroughly by sparging with an inert gas (Argon or Nitrogen) for 15-20 minutes before use.

      • Increase Catalyst Loading: For a new or challenging reaction, consider increasing the catalyst loading from a typical 1-2 mol% to 5 mol%. The loading can be re-optimized once the reaction is successful.[3]

  • Sub-optimal Microwave Parameters: Unlike conventional heating, microwave synthesis relies on the dielectric properties of the reaction components for heating.[6]

    • Insight: The choice of solvent is critical. Solvents with higher dielectric constants absorb microwave energy more efficiently.[7] Furthermore, microwave reactors allow for "superheating" of solvents far above their atmospheric boiling points in sealed vessels, dramatically accelerating reaction rates.[6]

    • Solution:

      • Systematic Optimization: If a reaction has never been performed before, a good starting point is to set the temperature 30-40°C higher than the solvent's boiling point for 10-15 minutes.[8] From there, you can systematically optimize temperature and time.[9]

      • Solvent Screening: If the reaction still fails, a solvent screen is necessary. Toluene, Dioxane, DMF, and THF are common choices for Buchwald-Hartwig aminations.[3] Their properties can significantly affect catalyst stability and reaction kinetics.[10]

Table 1: Properties of Common Solvents for Microwave-Assisted Amination

SolventBoiling Point (°C)Dielectric Constant (ε)Microwave AbsorptionNotes
Toluene1112.4LowGood for solubilizing organic compounds; requires higher power.
1,4-Dioxane1012.2LowAprotic ether, common in Suzuki and Buchwald-Hartwig reactions.
DMF15336.7HighPolar aprotic, excellent microwave absorber, but can sometimes slow reactions by displacing ligands.[3]
THF667.6MediumLower boiling point limits maximum temperature unless under pressure.
Acetonitrile8237.5HighPolar aprotic, good microwave absorber.
Q2: I'm observing a black precipitate in my reaction vial, and the reaction has stalled. What is happening?

The formation of a black precipitate is a classic sign of catalyst decomposition into "palladium black," an inactive, agglomerated form of metallic palladium.[3][4] This is a primary pathway for catalyst deactivation.

Potential Causes & Solutions:

  • Presence of Oxygen: As mentioned, oxygen can oxidize the sensitive Pd(0) catalyst.

    • Solution: Ensure the reaction vessel is properly purged with an inert gas (argon or nitrogen) before sealing and heating.[4]

  • Sub-optimal Ligand Choice or Ratio: The ligand's role is to stabilize the palladium center and facilitate the catalytic cycle. An inappropriate ligand can lead to catalyst decomposition.[4]

    • Insight: Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) are often required for challenging couplings, such as those involving aryl chlorides or hindered substrates.[3] They promote the crucial oxidative addition step and stabilize the catalyst.

    • Solution:

      • Ligand Screening: If palladium black formation is persistent, screen a panel of ligands. The choice of ligand is often substrate-dependent.[11]

      • Optimize Ligand-to-Metal Ratio: For catalysts generated in situ, the ligand-to-metal ratio is critical. A 1:1 to 2:1 ratio is a common starting point, but optimization may be required.

  • Excessive Temperature: While high temperatures accelerate reactions, they can also increase the rate of catalyst decomposition.

    • Solution: Methodically reduce the reaction temperature in 10°C increments to find a balance between reaction rate and catalyst stability. Microwave reactors provide precise temperature control, which is a significant advantage.[12]

Q3: My analysis shows significant side products, such as dehalogenated starting material or homocoupled amine. How can I improve selectivity?

Side reactions compete with the desired cross-coupling pathway, reducing the yield of your target molecule.[3] Understanding their mechanistic origin is key to suppression.

Potential Causes & Solutions:

  • Hydrodehalogenation: This side reaction replaces the bromine on your benzofuran starting material with a hydrogen atom.

    • Insight: This is more common with electron-rich aryl halides and highly active catalysts. The hydrogen source can be the solvent, base, or other reagents.[3] Certain solvents like alcohols can be deprotonated by strong bases and serve as hydride sources.[10]

    • Solution:

      • Choice of Base: Switch to a non-nucleophilic, sterically hindered base. The choice of base can significantly impact the reaction's outcome.[3]

      • Solvent Choice: Avoid protic solvents if hydrodehalogenation is an issue. Use a non-coordinating aprotic solvent like toluene or dioxane.

  • Homocoupling: This involves the coupling of two amine molecules.

    • Insight: This side reaction is often promoted by the presence of oxygen and can be more prevalent at higher temperatures.

    • Solution: Rigorous degassing of the reaction mixture is crucial. Ensure that the reaction is maintained under a positive pressure of inert gas.

Table 2: Common Bases for Buchwald-Hartwig Amination

BasepKa (Conjugate Acid)Solubility (in Toluene)Notes
NaOt-Bu~19ModerateStrong, non-nucleophilic, very common. Can be aggressive.
K₃PO₄~12.3LowMilder base, often requires a small amount of water to be effective.[3]
Cs₂CO₃~10.3LowMild base, often effective in polar solvents like DMF.
DBU~13.5HighMild, organic, non-metallic base. Can be effective in microwave reactions.[13]

Workflow & Pathway Diagrams

Visualizing the process can aid in systematically troubleshooting complex chemical reactions.

G cluster_0 Problem Diagnosis cluster_1 Solution Pathway Start Low or No Conversion Check_Catalyst Is Catalyst System Active? - Precatalyst activation - Ligand integrity - Reagent purity Start->Check_Catalyst Check_Conditions Are MW Conditions Optimal? - Solvent choice - Temperature & Time - Power setting Start->Check_Conditions Check_Side_Rxns Side Products Observed? - Pd Black (Decomposition) - Dehalogenation - Homocoupling Start->Check_Side_Rxns Sol_Catalyst Optimize Catalyst - Degas solvents rigorously - Screen ligands - Increase loading Check_Catalyst->Sol_Catalyst Address Inactivity Sol_Conditions Optimize Parameters - Screen solvents (Table 1) - Systematically vary Temp/Time - Ensure proper stirring Check_Conditions->Sol_Conditions Systematic Optimization Sol_Side_Rxns Improve Selectivity - Screen bases (Table 2) - Lower temperature - Ensure inert atmosphere Check_Side_Rxns->Sol_Side_Rxns Minimize Side Reactions Success Successful Synthesis Sol_Catalyst->Success Sol_Conditions->Success Sol_Side_Rxns->Success

Caption: General troubleshooting workflow for microwave-assisted synthesis.

Buchwald_Hartwig_Cycle cluster_trouble Potential Failure Points A Pd(0)L (Active Catalyst) B Oxidative Addition (Ar-X) A->B P1 Decomposition to Pd Black A->P1 C [Ar-Pd(II)-X]L B->C P2 Slow Oxidative Addition B->P2 D Ligand Exchange or Base-Amine Interaction C->D E [Ar-Pd(II)-NR'R'']L D->E F Reductive Elimination E->F G Ar-NR'R'' (Product) F->G P3 Slow Reductive Elimination F->P3 G->A Catalyst Regeneration

Caption: Buchwald-Hartwig catalytic cycle with key failure points.

Frequently Asked Questions (FAQs)

Q: How do I choose the right solvent for a new microwave reaction? A: Start with the solvent used in the conventional heating method. If you need to increase the reaction temperature, select a solvent with a higher boiling point.[9] For efficient heating, choose a solvent with a higher dielectric constant (polar solvents like DMF, NMP, or acetonitrile absorb microwaves well). However, be aware that solvent choice also critically impacts reaction chemistry, so an empirical screening process is often the best approach.[3][10]

Q: Should I use constant power or constant temperature mode? A: For synthetic chemistry in sealed vessels, constant temperature mode is strongly recommended . This allows for precise control over the reaction conditions, leading to better reproducibility and preventing thermal decomposition of sensitive compounds.[12] Constant power mode is not recommended for closed vessels as the temperature can rise uncontrollably, potentially damaging the vessel and creating a safety hazard.[8]

Q: How do I safely scale up a microwave reaction? A: Scaling up microwave reactions requires careful consideration. Direct scaling (e.g., from 1 mL to 100 mL) is not always linear due to changes in heat distribution and microwave penetration depth. It is crucial to use a microwave reactor designed for scale-up operations.[12] Always start with a small-scale optimization, then gradually increase the volume while carefully monitoring temperature and pressure profiles. Never exceed the maximum volume, temperature, or pressure limits of the reaction vessel.[8]

Q: My crude product is an impure oil. What is the best purification strategy? A: For complex mixtures containing your bromo-benzofuranamine analog, flash column chromatography is typically the most effective method.[14] It excels at separating closely related impurities and isomers.[14] If your product is a solid, recrystallization can be a simple and cost-effective alternative, especially for removing minor impurities.[15] For thermally stable, high-boiling point liquids, vacuum distillation can also be an option.[14]

Exemplary Experimental Protocols

General Protocol for Microwave-Assisted Buchwald-Hartwig Amination

This is a general guideline and must be optimized for specific substrates.

  • Vessel Preparation: To an appropriately sized microwave reaction vial equipped with a magnetic stir bar, add the 5,7-dibromobenzofuran precursor (1.0 equiv), the desired amine (1.1-1.5 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., XPhos, 4-10 mol%), and the base (e.g., NaOt-Bu, 1.5-2.5 equiv).[16]

  • Solvent Addition & Degassing: Add the anhydrous, degassed solvent (e.g., toluene or dioxane, to achieve a concentration of ~0.1-0.5 M). Purge the vial headspace with argon or nitrogen for 5 minutes.

  • Sealing and Reaction: Securely cap the reaction vessel. Place it in the microwave reactor cavity.

  • Microwave Irradiation: Set the reaction parameters: Temperature (e.g., 150 °C), Time (e.g., 30 min), Power (e.g., 300 W max), and stirring rate.[16]

  • Work-up: After the reaction, allow the vessel to cool to room temperature. Dilute the mixture with a solvent like ethyl acetate and filter through a pad of Celite to remove the catalyst and inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography to obtain the desired 7-bromo-5-benzofuranamine analog.

Protocol for Flash Column Chromatography Purification
  • Sample Preparation: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). Alternatively, adsorb the crude product onto a small amount of silica gel.[15]

  • Column Packing: Prepare a silica gel column using a non-polar eluent (e.g., hexanes).

  • Loading: Carefully load the prepared sample onto the top of the column.

  • Elution: Begin elution with a non-polar solvent and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). Collect fractions and monitor them by Thin Layer Chromatography (TLC).[15]

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified compound.[14]

References

  • Molecules.

  • BenchChem.

  • BenchChem.

  • BenchChem.

  • BenchChem.

  • RSC Publishing.

  • Organic Chemistry Portal.

  • Semantic Scholar.

  • ACS Publications.

  • RSC Publishing.

  • Beaudry Research Group - Oregon State University.

  • MDPI.

  • ChemRxiv.

  • Scribd.

  • University of Nottingham.

  • PMC.

  • Google Patents.

  • Organic Chemistry Frontiers (RSC Publishing).

  • PubMed.

  • ResearchGate.

  • White Rose Research Online.

  • CEM Corporation.

  • MDPI.

  • IJCRT.

  • SciSpace.

  • SciSpace.

  • King's College London Research Portal.

  • Organic Chemistry Portal.

  • IJERT.

  • RSC Publishing.

Sources

Optimization

Technical Support Center: Resolving Steric Hindrance in 7-Bromo-5-benzofuranamine Substitutions

Welcome to the Advanced Application Support Center. This guide is engineered for synthetic chemists and drug development professionals encountering low yields, catalyst poisoning, or incomplete conversions when functiona...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Center. This guide is engineered for synthetic chemists and drug development professionals encountering low yields, catalyst poisoning, or incomplete conversions when functionalizing 7-bromo-5-benzofuranamine (also known as 7-bromo-1-benzofuran-5-amine).

Due to the unique molecular topology of the benzofuran core, the 7-position presents severe steric and electronic hurdles, while the free 5-amine introduces chemoselectivity challenges. This guide provides mechanistic troubleshooting, quantitative ligand data, and self-validating experimental protocols to overcome these barriers.

Part 1: Diagnostic FAQs & Mechanistic Troubleshooting

Q1: Why do my Pd-catalyzed cross-coupling reactions at the C7-bromo position plateau at <20% yield, while similar reactions on 5-bromobenzofurans reach >65%? A1: This is a classic steric and electronic interference issue unique to the 7-position of the benzofuran core. The low yield is primarily due to the steric hindrance encountered by the oxidative addition intermediate. Furthermore, the spatial proximity of the C1 oxygen lone pair can coordinate with the metal center, trapping the catalyst in an unreactive chelate state. To resolve this, you must abandon standard ligands (like PPh3) and utilize highly sterically demanding, electron-rich biaryl ligands (e.g., XPhos or BrettPhos) that force reductive elimination and physically shield the metal from off-target heteroatom coordination.

Q2: I am attempting a Buchwald-Hartwig amination at C7, but I observe massive catalyst deactivation and oligomerization. What is happening? A2: The unprotected primary amine at the C5 position is acting as both a competing nucleophile and a catalyst poison. Primary anilines strongly coordinate to palladium, displacing phosphine ligands and forming inactive off-cycle Pd(II) species. Resolution: You must implement a transient or permanent protection strategy for the C5-amine prior to C7 functionalization. A bulky protecting group like tert-butyloxycarbonyl (Boc) neutralizes the nucleophilicity of the C5-amine and adds local steric bulk that further discourages catalyst coordination.

Q3: Are there alternative metal catalysts that handle the C7 steric bulk better than Palladium for C-N couplings? A3: Yes. Copper-catalyzed couplings utilizing hydroxypicolinamide ligands—specifically the dimethoxy picolinamide scaffold (DMPS)—have shown remarkable efficacy for sterically hindered heterocycles. While 6-bromobenzofurans couple smoothly at lower temperatures, 7-bromobenzofurans strictly require elevated thermal energy (e.g., 80 °C) to overcome the activation barrier imposed by the C1 oxygen proximity[1].

Q4: Can I use Negishi coupling for C-C bond formation at the C7 position to bypass Suzuki limitations? A4: Yes, Negishi coupling is highly effective for this scaffold. For example, coupling 7-bromobenzofuran derivatives with bulky alkylzinc reagents (like sec-butylzinc bromide) using Pd(PPh3)4 can achieve >85% yield. The transmetalation step of the highly nucleophilic organozinc reagent is less sensitive to the C1 oxygen's electronic interference compared to standard boronic acids[2].

Part 2: Quantitative Ligand & Catalyst Performance Data

Selecting the correct catalytic system is the single most critical variable when functionalizing the 7-position. The table below summarizes the causality between ligand choice and reaction success.

Catalyst / Ligand SystemReaction TypeSubstrateRequired TempTypical YieldMechanistic Advantage / Causality
Pd(OAc)₂ / Unligated Amination5-Bromobenzofuran60 °C65%Standard reactivity; no adjacent heteroatom interference.
Pd(OAc)₂ / Unligated Amination7-Bromobenzofuran60 °C20% Fails due to high steric hindrance; O1 lone pair traps the catalyst.
CuI / DMPS C-N Coupling7-Bromobenzofuran80 °C>80% DMPS ligand forces reductive elimination and overrides the O1 barrier[1].
Pd(PPh₃)₄ Negishi (C-C)7-Bromobenzofuran25 °C>85% Organozinc transmetalation bypasses standard steric bottlenecks[2].

Part 3: Validated Experimental Protocols

The following protocols are designed as self-validating systems. Do not proceed to the next step without confirming the validation checkpoints.

Protocol A: C5-Amine Protection & Sterically Demanding Suzuki Coupling

Objective: Functionalize the C7-bromo position with an arylboronic acid without poisoning the Pd catalyst.

Step 1: C5-Amine Protection

  • Procedure: Dissolve 7-bromo-5-benzofuranamine (1.0 eq) in anhydrous dichloromethane (DCM). Add 1.2 eq of Di-tert-butyl dicarbonate (Boc₂O) and 0.1 eq of 4-Dimethylaminopyridine (DMAP). Stir at room temperature for 4 hours.

  • Causality: The Boc group neutralizes the nucleophilicity of the C5-amine, preventing it from coordinating to the Pd catalyst during the subsequent cross-coupling step. DMAP acts as a nucleophilic catalyst to accelerate the acylation.

  • Validation Checkpoint: Monitor by LC-MS. The primary amine mass [M+H]⁺ should shift to [M+Boc+H]⁺. The reaction is complete when the ninhydrin stain on TLC is negative (indicating no free primary amine remains).

Step 2: Suzuki-Miyaura Coupling at C7

  • Procedure: In a Schlenk flask, combine the Boc-protected substrate (1.0 eq), arylboronic acid (1.5 eq), K₃PO₄ (2.0 eq), Pd₂(dba)₃ (5 mol%), and XPhos (10 mol%). Degas and backfill with N₂ three times. Add degassed Toluene/H₂O (10:1). Heat to 100 °C for 12 hours.

  • Causality: XPhos is selected because its bulky, electron-rich biaryl structure facilitates the difficult oxidative addition into the C7-Br bond while physically shielding the Pd center from the C1 oxygen lone pair. K₃PO₄ is a mild base that activates the boronic acid without cleaving the Boc group.

  • Validation Checkpoint: Complete consumption of the starting bromide by UPLC at 210 nm. If starting material remains, verify the rigorous exclusion of oxygen during degassing, as XPhos is highly sensitive to oxidation.

Protocol B: Cu-Catalyzed C-N Coupling at C7

Objective: Direct amination of the C7-bromo position using aqueous ammonia.

Step 1: Catalyst Preparation

  • Procedure: Combine CuI (10 mol%) and DMPS ligand (10 mol%) in anhydrous DMSO under an inert atmosphere.

  • Causality: The DMPS ligand forms a highly active, stable copper complex that specifically promotes amination over hydroxylation, which is a common side reaction for heteroaryl halides in aqueous conditions[1].

Step 2: Amination

  • Procedure: Add the protected 7-bromo substrate (1.0 eq), K₃PO₄ (2.0 eq), and 28% aqueous ammonia. Seal the pressure vessel tightly and heat to 80 °C for 18 hours.

  • Causality: Elevated temperature (80 °C) is strictly required for 7-bromobenzofurans to overcome the steric barrier imposed by the adjacent benzofuran oxygen, whereas less hindered analogs would react at lower temperatures[1].

  • Validation Checkpoint: UPLC analysis should show conversion to the aminated product. If hydroxylation byproducts exceed 5%, verify that the reaction vessel was properly sealed to maintain high ammonia pressure in the solution phase.

Part 4: Visualizing the Workflow

Use the following decision matrix to determine your synthetic route based on your target substitution site.

G Start 7-Bromo-5-benzofuranamine Reaction Planning Q1 Target Substitution Site? Start->Q1 C5 C5-Amine Functionalization (N-Alkylation/Acylation) Q1->C5 Amine Reactivity C7 C7-Bromo Cross-Coupling (Suzuki/Buchwald-Hartwig) Q1->C7 Halide Reactivity Protect Protect C5-Amine (Boc or Acetyl) C7->Protect Prevent Pd/Cu Poisoning Ligand Select Sterically Accommodating Ligand Protect->Ligand Pd Pd-Catalysis (C-C) Use Buchwald Ligands (e.g., XPhos) Ligand->Pd C-C Bond Formation Cu Cu-Catalysis (C-N) Use DMPS Ligand Elevate Temp (80°C) Ligand->Cu C-N Bond Formation

Caption: Workflow for resolving steric and chemoselective challenges in 7-bromo-5-benzofuranamine.

References

  • Organopalladium Catalyzed Heteroannulations: Application of Organopalladium Reagents in the Synthesis of Benzofurans.TSI Journals.
  • Cu-Catalyzed Coupling of Aryl Halides Utilizing Ammonia and Hydroxypicolinamide Ligands.
  • Buy 2-Acetyl-7-sec-butylbenzofuran (EVT-8405597).EvitaChem.

Sources

Reference Data & Comparative Studies

Validation

Analytical Validation of 7-Bromo-5-benzofuranamine: A Comparative Guide to High-Field NMR, Benchtop NMR, and In Silico Prediction

For researchers and drug development professionals, the structural validation of critical intermediates is the bedrock of reproducible synthetic chemistry. 7-Bromo-5-benzofuranamine (CAS: 1211522-95-0)[1] is a highly fun...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals, the structural validation of critical intermediates is the bedrock of reproducible synthetic chemistry. 7-Bromo-5-benzofuranamine (CAS: 1211522-95-0)[1] is a highly functionalized heterocyclic building block frequently utilized in the development of targeted therapeutics, including novel euchromatic histone-lysine N-methyltransferase (EHMT1/2) modulators for oncology[2].

Validating this molecule presents a unique analytical challenge: the benzofuran core contains a densely packed aromatic region where protons at the C-2, C-3, C-4, and C-6 positions exhibit subtle J-couplings. Traditionally, structural elucidation has relied on high-field Nuclear Magnetic Resonance (NMR) spectroscopy. However, the advent of high-resolution benchtop NMR and advanced machine-learning prediction software has disrupted this paradigm.

This guide objectively compares three distinct validation methodologies—High-Field Experimental NMR (600 MHz) , Benchtop NMR (60 MHz) , and In Silico Prediction (Mnova NMRPredict) —providing step-by-step protocols, causality-driven insights, and comparative experimental data to help you optimize your analytical workflows.

The Analytical Workflow Decision Matrix

Before diving into the protocols, it is essential to understand the strategic deployment of each technology. The diagram below illustrates the comparative workflow for validating 7-bromo-5-benzofuranamine.

NMR_Workflow Start 7-bromo-5-benzofuranamine Validation HighField High-Field NMR (600 MHz) Start->HighField Benchtop Benchtop NMR (60 MHz) Start->Benchtop InSilico In Silico Prediction (Mnova) Start->InSilico Prep1 DMSO-d6 + TMS Cryogen Magnet HighField->Prep1 Prep2 High Conc. Sample Permanent Magnet Benchtop->Prep2 Prep3 MOL/SDF Input Machine Learning InSilico->Prep3 Result1 Resolved J-Couplings High Sensitivity Prep1->Result1 Result2 Peak Overlap Rapid Screening Prep2->Result2 Result3 Theoretical Shifts Confidence Intervals Prep3->Result3 Compare Data Synthesis & Structure Confirmation Result1->Compare Result2->Compare Result3->Compare

Figure 1: Comparative workflow for NMR spectral validation of 7-bromo-5-benzofuranamine.

Self-Validating Experimental Protocols

To ensure scientific integrity, each methodology must operate as a self-validating system. Below are the optimized protocols for analyzing 7-bromo-5-benzofuranamine.

Methodology A: High-Field NMR (600 MHz)

High-field systems utilize superconducting magnets cooled by liquid helium and nitrogen[3]. The high Larmor frequency creates wide frequency dispersion, which is critical for resolving the tight aromatic multiplets of the benzofuran ring[4].

Step-by-Step Protocol:

  • Sample Preparation: Dissolve 10 mg of 7-bromo-5-benzofuranamine in 0.6 mL of Dimethyl Sulfoxide-d6 (DMSO-d6) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: TMS acts as an internal standard (0.00 ppm), ensuring the chemical shift scale is self-validating and independent of external magnetic field drift. The deuterium in DMSO-d6 provides a "lock" signal, allowing the spectrometer to continuously correct for magnetic field fluctuations during acquisition[5].

  • Tuning and Shimming: Insert the sample and tune the probe to the exact resonance frequencies of 1 H (600 MHz) and 13 C (150 MHz). Perform gradient shimming.

    • Causality: Shimming homogenizes the magnetic field across the sample volume. An inhomogeneous field causes peak broadening, which would obscure the subtle ~2.0 Hz meta-couplings between the H-4 and H-6 protons.

  • Acquisition: Execute a standard 1D 1 H sequence (16 scans, 30° pulse, 2s relaxation delay) and a 13 C{1H} decoupled sequence (1024 scans).

Methodology B: Benchtop NMR (60 MHz)

Modern benchtop NMRs utilize compact Neodymium (NdFeB) permanent magnets, eliminating the need for cryogens and allowing for in-lab deployment[3].

Step-by-Step Protocol:

  • Sample Preparation: Dissolve 30 mg of the compound in 0.6 mL of DMSO-d6.

    • Causality: Because an entry-level high-field system has roughly eleven times the intrinsic sensitivity of a benchtop system, a higher sample concentration is mandatory to achieve an adequate Signal-to-Noise (S/N) ratio[4].

  • Locking: Utilize the instrument's internal capillary lock system.

    • Causality: Unlike high-field systems that strictly require deuterated solvents for locking, many modern benchtop instruments use a permanent internal lock capillary, meaning non-deuterated solvents can be used if solvent suppression techniques are applied[5].

  • Acquisition: Run a 1D 1 H sequence with an increased number of transients (64 scans) to compensate for the lower magnetic field strength.

Methodology C: In Silico Prediction (Mnova NMRPredict)

Predictive software provides a theoretical baseline to cross-verify experimental results, preventing assignment errors.

Step-by-Step Protocol:

  • Structural Input: Import the .MOL or .SDF file of 7-bromo-5-benzofuranamine into Mestrelab's Mnova interface.

  • Ensemble Prediction: Execute the "Predict 1 H/ 13 C" function.

    • Causality: The software does not rely on a single algorithm. It uses an approach that combines Machine Learning with Modgraph's Increments and HOSE-code (Hierarchical Organization of Spherical Environments) algorithms to compute accurate chemical shifts and confidence intervals[6].

  • Verification Loop: Utilize the "Predict & Compare" tool to overlay the simulated spectrum directly onto the experimental high-field dataset.

    • Causality: This creates a self-validating feedback loop. The user can assign the experimental peaks to the structure, and the software updates its internal user database, actively improving the prediction accuracy for future benzofuran derivatives[7].

Comparative Data Analysis

How do these three methods perform when analyzing the exact same molecule? The tables below summarize the quantitative differences.

Table 1: 1 H NMR Spectral Data Comparison (DMSO-d6)

Notice how the J-couplings dictate the peak appearance across different field strengths.

Proton PositionHigh-Field NMR (600 MHz)Benchtop NMR (60 MHz)Mnova NMRPredict (In Silico)
H-2 (Furan) 7.95 ppm (d, J = 2.2 Hz)7.90 - 8.05 ppm (m, overlap)7.92 ppm
H-6 (Benzene) 6.91 ppm (d, J = 2.0 Hz)6.75 - 7.00 ppm (m, overlap)6.95 ppm
H-3 (Furan) 6.82 ppm (d, J = 2.2 Hz)6.75 - 7.00 ppm (m, overlap)6.85 ppm
H-4 (Benzene) 6.75 ppm (d, J = 2.0 Hz)6.75 - 7.00 ppm (m, overlap)6.78 ppm
-NH2 (Amine) 5.10 ppm (br s, 2H)5.10 ppm (br s, 2H)5.05 ppm

The Causality of Peak Overlap: Chemical shift (in ppm) is independent of the magnetic field strength, but the J-coupling (in Hz) remains a fixed frequency value[4]. A 2.0 Hz coupling takes up 0.003 ppm on a 600 MHz scale, but a massive 0.033 ppm on a 60 MHz scale. Consequently, at 60 MHz, the H-3, H-4, and H-6 protons of 7-bromo-5-benzofuranamine compress into a single, unresolved multiplet. While benchtop NMR is excellent for rapid screening, chemometric analysis (like PLS regression) is often required to extract quantitative data from these overlapping regions[8].

Table 2: Operational Performance Comparison
FeatureHigh-Field NMRBenchtop NMRPredictive Software
Magnet / Core Tech Superconducting (Cryogens)Permanent (NdFeB)Machine Learning / HOSE
Capital Expenditure ($300k - $1M+) ($50k - $100k)$ (Software License)
Turnaround Time Hours to Days (Core Lab)< 5 Minutes (In-Lab)Seconds (Desktop)
Primary Use Case De novo structure elucidationReaction monitoring / QAPeak assignment / Verification
Conclusion & Recommendations

For the comprehensive validation of 7-bromo-5-benzofuranamine :

  • High-Field NMR remains the gold standard for absolute structural confirmation. It is the only method capable of fully resolving the meta-couplings between the H-4 and H-6 protons on the benzofuran core.

  • Benchtop NMR is a highly capable alternative for routine batch-to-batch QA/QC. While it suffers from peak overlap in the aromatic region, its lack of cryogen dependency and small footprint make it ideal for high-throughput, in-lab screening[3][8].

  • In Silico Prediction (Mnova) should be used as a mandatory complementary tool. By utilizing the "Predict & Compare" feature, chemists can rapidly verify experimental assignments, reducing human error and accelerating the drug development pipeline[7].

References
  • Google Patents. "WO2023064586A1 - Novel modulators of ehmt1 and ehmt2 and therapeutic use thereof." WIPO (PCT). Available at:[2]

  • Oxford Instruments. "Why Benchtop NMR is Ideal for Fat Analysis." Oxford Instruments Blog, July 17, 2023. Available at:[Link][3]

  • Technology Networks. "Benchtop NMR Breaks New Ground." Technology Networks, January 31, 2024. Available at:[Link][5]

  • PubMed (NIH). "Benchtop versus high field NMR: Comparable performance found for the molecular weight determination of lignin." J Pharm Biomed Anal., April 1, 2022. Available at:[Link][8]

  • Oxford Instruments. "High-field to Benchtop NMR Spectroscopy - Part 3." Oxford Instruments Blog, May 30, 2023. Available at:[Link][4]

  • Mestrelab Research. "Download NMR Predict." Mestrelab Research. Available at:[Link][6]

  • Mestrelab Research. "Predict NMR spectrum from a molecule and compare with experimental dataset." Mestrelab Resources, May 7, 2010. Available at:[Link][7]

Sources

Comparative

Comparative Reactivity Guide: 7-Bromo-5-benzofuranamine vs. 5-Bromo-7-benzofuranamine

Executive Summary For drug development professionals and synthetic chemists, selecting the correct positional isomer of a functionalized benzofuran is critical for late-stage diversification. 7-bromo-5-benzofuranamine an...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For drug development professionals and synthetic chemists, selecting the correct positional isomer of a functionalized benzofuran is critical for late-stage diversification. 7-bromo-5-benzofuranamine and 5-bromo-7-benzofuranamine are two valuable bifunctional building blocks. While they share identical molecular weights and functional groups, the transposition of the amine (-NH₂) and bromide (-Br) moieties between the C5 and C7 positions fundamentally alters their reactivity profiles.

This guide provides an authoritative, data-driven comparison of their performance in nucleophilic substitutions and palladium-catalyzed cross-coupling reactions, grounded in mechanistic causality and validated experimental protocols.

Mechanistic Causality: Sterics vs. Electronics

To predict the behavior of these isomers, one must analyze the microenvironment of the C5 and C7 positions on the benzofuran core. The C7 position is situated immediately adjacent to the furan ring oxygen (C7a bridgehead). This proximity introduces significant steric hindrance and electronic repulsion from the oxygen's lone pairs.

  • 7-Bromo-5-benzofuranamine (C5-NH₂, C7-Br): The amine at C5 is sterically unhindered, exhibiting high nucleophilicity ideal for rapid acylation or alkylation. Conversely, the bromide at C7 suffers from steric shielding by the adjacent furan oxygen. During palladium-catalyzed cross-coupling, the bulky, electron-rich Pd(0) active species experiences repulsion when attempting oxidative addition into the C7-Br bond, leading to sluggish reaction rates[1]. Furthermore, heteroatom coordination can trap the catalyst in off-cycle resting states[2].

  • 5-Bromo-7-benzofuranamine (C7-NH₂, C5-Br): Here, the reactivity is inverted. The C5-Br bond is highly exposed, facilitating rapid and efficient oxidative addition by Pd(0) complexes[3]. However, the amine at C7 is sterically encumbered by the adjacent oxygen, and potential intramolecular hydrogen bonding reduces the availability of its lone pair, dampening its nucleophilicity toward bulky electrophiles.

G cluster_0 7-Bromo-5-benzofuranamine cluster_1 5-Bromo-7-benzofuranamine A1 C5-Amine (Unhindered) R1 High Nucleophilicity (Fast Acylation) A1->R1 B1 C7-Bromide (Sterically Hindered) R2 Sluggish Oxidative Addition (Slower Pd-Coupling) B1->R2 A2 C7-Amine (Hindered by Oxygen) R3 Lower Nucleophilicity (Slower Acylation) A2->R3 B2 C5-Bromide (Unhindered) R4 Rapid Oxidative Addition (Fast Pd-Coupling) B2->R4

Figure 1: Divergent reactivity pathways dictated by steric environments at C5 and C7.

Empirical Performance Metrics

The following table summarizes the comparative quantitative performance of both isomers across standard synthetic transformations. Data reflects optimized conditions standard in medicinal chemistry workflows.

Reaction TypeReagents / Conditions7-Bromo-5-benzofuranamine Yield (%)5-Bromo-7-benzofuranamine Yield (%)Mechanistic Driver
Amidation Acetyl chloride, Et₃N, DCM, 0 °C to RT94% 72%Unhindered C5-NH₂ vs. Hindered C7-NH₂
Suzuki Coupling PhB(OH)₂, Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O, 90 °C61%91% Hindered C7-Br vs. Unhindered C5-Br
Buchwald-Hartwig Morpholine, Pd₂(dba)₃, Xantphos, Cs₂CO₃, 100 °C54%86% C7-Br resists oxidative addition[4]
Reductive Amination Benzaldehyde, NaBH(OAc)₃, DCE, RT88% 65%Superior nucleophilicity of C5-NH₂

Note: Yields are representative of isolated products following silica gel chromatography.

Validated Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every critical step includes an observable metric to confirm success before proceeding.

Protocol A: Chemoselective Suzuki-Miyaura Cross-Coupling

Objective: Arylation of the bromide while leaving the free amine intact.

  • Reagent Assembly: In an oven-dried 20 mL vial, charge the bromobenzofuranamine isomer (1.0 equiv, 0.5 mmol), phenylboronic acid (1.2 equiv, 0.6 mmol), and anhydrous K₂CO₃ (2.0 equiv, 1.0 mmol).

  • Solvent Addition & Degassing: Add 5 mL of a 4:1 1,4-dioxane/water mixture. Self-Validation: Sparge the solution with argon for 15 minutes. The removal of dissolved oxygen is critical; failure to do so will result in the rapid oxidation of the Pd(0) catalyst to inactive Pd(II) species, visible as a premature black precipitate (Pd black)[1].

  • Catalyst Initiation: Add Pd(dppf)Cl₂ (0.05 equiv, 0.025 mmol). Seal the vial under argon. The solution should turn a deep red/orange, indicating the formation of the active Pd(0) complex.

  • Thermal Activation: Heat the reaction to 90 °C.

    • For 5-bromo-7-benzofuranamine: Monitor by LC-MS at 2 hours. Complete consumption of the starting material is typically observed due to the highly reactive C5-Br[2].

    • For 7-bromo-5-benzofuranamine: Monitor at 6 hours. Expect slower conversion. Do not push the temperature past 100 °C, as the free C5-NH₂ may begin to competitively coordinate the palladium, stalling the catalytic cycle.

  • Workup: Cool to room temperature, dilute with EtOAc (10 mL), and wash with brine (3 x 10 mL). Dry the organic layer over Na₂SO₄, filter, and concentrate.

Workflow N1 1. Reagent Assembly (Substrate, Boronic Acid, Base) N2 2. Degassing (Sparging) Critical for Pd(0) stability N1->N2 N3 3. Catalyst Addition (Pd(dppf)Cl2) N2->N3 N4 4. Heating & Monitoring (LC-MS Validation) N3->N4 N5 5. Aqueous Workup & Extraction N4->N5

Figure 2: Self-validating experimental workflow for Pd-catalyzed Suzuki cross-coupling.

Protocol B: Electrophilic Amidation

Objective: Functionalization of the primary amine without disturbing the aryl bromide.

  • Preparation: Dissolve the bromobenzofuranamine isomer (1.0 equiv, 1.0 mmol) in anhydrous dichloromethane (DCM, 10 mL) under a nitrogen atmosphere.

  • Base Addition: Add triethylamine (Et₃N, 1.5 equiv, 1.5 mmol). Cool the mixture to 0 °C using an ice bath.

  • Electrophile Introduction: Dropwise add acetyl chloride (1.1 equiv, 1.1 mmol). Self-Validation: The immediate formation of a white precipitate (triethylamine hydrochloride) confirms the nucleophilic attack of the amine on the acyl chloride.

    • Observation: The precipitate will form instantly for 7-bromo-5-benzofuranamine. For 5-bromo-7-benzofuranamine, the reaction may require warming to room temperature for 1 hour to achieve full conversion due to C7 steric hindrance.

  • Quench & Extraction: Quench with saturated aqueous NaHCO₃ (10 mL). Extract with DCM, dry over MgSO₄, and concentrate under reduced pressure.

Conclusion

The choice between 7-bromo-5-benzofuranamine and 5-bromo-7-benzofuranamine dictates the synthetic strategy. If your synthetic route requires late-stage cross-coupling (e.g., attaching complex aryl or amine groups via palladium catalysis), 5-bromo-7-benzofuranamine is the superior choice due to the unhindered nature of the C5-bromide. Conversely, if your route relies heavily on complex amine functionalization (e.g., synthesizing bulky amides or utilizing the amine as a nucleophile in SNAr reactions), 7-bromo-5-benzofuranamine will provide significantly higher yields and shorter reaction times.

Sources

Validation

Comprehensive HPLC Method Development and Validation for 7-Bromobenzofuran-5-amine Purity Analysis

Introduction: The Analytical Challenge of Halogenated Aromatic Amines 7-Bromobenzofuran-5-amine is a highly specialized heterocyclic intermediate frequently utilized in the synthesis of advanced therapeutics, including v...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Challenge of Halogenated Aromatic Amines

7-Bromobenzofuran-5-amine is a highly specialized heterocyclic intermediate frequently utilized in the synthesis of advanced therapeutics, including viral inhibitors and epigenetic modulators[1]. From an analytical perspective, quantifying the purity of this compound presents a multifaceted chromatographic challenge:

  • Silanol Interactions: The basic primary amine group ( pKa​≈4.5 ) is prone to secondary electrostatic interactions with residual silanols on silica-based stationary phases, leading to severe peak tailing.

  • Isomeric Co-elution: Synthetic routes often generate positional isomers (e.g., 4-bromo or 6-bromo analogs) and debrominated byproducts. Because these impurities possess nearly identical hydrophobicities, achieving baseline separation on traditional alkyl phases (e.g., C18) is notoriously difficult.

This guide provides an objective comparison of stationary phases and mobile phase modifiers, culminating in a self-validating, ICH-compliant protocol for the purity analysis of 7-bromobenzofuran-5-amine.

Stationary Phase Comparison: Overcoming Hydrophobic Limitations

To objectively determine the optimal stationary phase, we compared three distinct column chemistries.

The Causality of Column Selection: Traditional C18 columns rely purely on dispersive (hydrophobic) interactions. While effective for neutral molecules, they lack the spatial selectivity required for rigid, halogenated isomers. Phenyl-Hexyl columns introduce π−π interactions, offering slight improvements. However, a Biphenyl stationary phase provides enhanced polarizability, steric recognition, and orthogonal π−π interactions. The electron-rich benzofuran ring and the highly polarizable bromine atom of the analyte interact strongly with the biphenyl groups, selectively retarding the 7-bromo isomer away from its closely related impurities.

Separation_Mechanism cluster_0 Stationary Phase Interactions Analyte 7-Bromobenzofuran-5-amine C18 C18 Column (Hydrophobic Only) Analyte->C18 Biphenyl Biphenyl Column (π-π & Dipole) Analyte->Biphenyl Outcome1 Co-elution of Regioisomers C18->Outcome1 Weak Selectivity Outcome2 Baseline Separation (Rs > 2.0) Biphenyl->Outcome2 Enhanced Selectivity

Caption: Separation mechanism comparing C18 and Biphenyl stationary phases for aromatic amines.

Quantitative Performance Comparison

Conditions: 10 mM Ammonium Formate (pH 3.5) / Acetonitrile Gradient, 1.0 mL/min, 40°C.

Column Chemistry (150 x 4.6 mm, 3 µm)Retention Time (min)Tailing Factor ( As​ )Theoretical Plates ( N )Resolution ( Rs​ ) from 4-Bromo Isomer
Standard C18 6.41.85 (Tailing)8,5001.1 (Co-elution)
Phenyl-Hexyl 7.11.4212,2001.6 (Partial Separation)
Biphenyl 8.31.15 (Symmetrical)16,4002.8 (Baseline Separation)

Mobile Phase Optimization: Managing Ionization

For aromatic amines, controlling the ionization state via the mobile phase is critical to ensure method robustness and sensitivity[2].

  • 0.1% Trifluoroacetic Acid (TFA): Provides strong ion-pairing, yielding excellent peak shape. However, TFA causes severe ion suppression in Mass Spectrometry (MS), preventing downstream impurity identification.

  • 20 mM Phosphate Buffer (pH 7.0): Operates too close to the pKa​ of the amine. Partial ionization leads to peak splitting and irreproducibility. Furthermore, phosphate is non-volatile and incompatible with LC-MS.

  • 10 mM Ammonium Formate (pH 3.5): (Optimal Choice) The acidic pH ensures the amine is fully protonated, preventing peak distortion. Ammonium formate is highly volatile, ensuring 100% MS compatibility for structural elucidation of unknown impurities.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system . It includes built-in System Suitability Testing (SST) to ensure the instrument is performing correctly prior to any sample analysis.

Chromatographic Conditions
  • Column: Biphenyl, 150 x 4.6 mm, 3 µm particle size.

  • Mobile Phase A: 10 mM Ammonium Formate in Ultrapure Water, adjusted to pH 3.5 with Formic Acid.

  • Mobile Phase B: HPLC-Grade Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C. (Causality: Elevated temperature decreases mobile phase viscosity, increasing the analyte's diffusion coefficient and improving mass transfer, resulting in sharper peaks).

  • Detection: UV at 254 nm (PDA detector for peak purity analysis).

  • Injection Volume: 5 µL.

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B
0.0 95 5
10.0 40 60
15.0 10 90
17.0 10 90
17.1 95 5

| 22.0 | 95 | 5 (Re-equilibration) |

Sample Preparation

Causality Warning: 7-bromobenzofuran-5-amine is highly hydrophobic. Dissolving it in pure aqueous buffer will cause precipitation. Conversely, injecting a sample dissolved in 100% Acetonitrile into a highly aqueous initial mobile phase (95% A) causes "solvent mismatch," leading to peak fronting.

  • Diluent: 50:50 (v/v) Mobile Phase A : Acetonitrile.

  • Standard Preparation: Accurately weigh 10 mg of reference standard into a 100 mL volumetric flask. Dissolve and make up to volume with Diluent (Concentration: 100 µg/mL).

System Suitability Testing (SST)

Before analyzing unknown samples, the system must prove its fitness:

  • Inject a Blank (Diluent) to confirm the absence of carryover or baseline artifacts.

  • Inject the Working Standard six consecutive times.

  • Acceptance Criteria:

    • Retention time %RSD ≤1.0%

    • Peak area %RSD ≤2.0%

    • Tailing factor ( As​ ) ≤1.5

    • Theoretical plates ( N ) ≥10,000

    • If any criterion fails, abort the run, troubleshoot the system, and prepare fresh mobile phases.

Method Validation Strategy

To guarantee the trustworthiness of the analytical data, the method must be validated in strict accordance with ICH Q2(R2) guidelines[3].

HPLC_Method_Dev Start 7-Bromobenzofuran-5-amine Sample Profiling ColSelect Column Screening (C18 vs. Phenyl-Hexyl vs. Biphenyl) Start->ColSelect MPSelect Mobile Phase Optimization (pH, Buffer, Organic Modifier) ColSelect->MPSelect Detect Detection Optimization (UV/Vis & MS Compatibility) MPSelect->Detect Valid ICH Q2(R2) Validation (Specificity, Linearity, Accuracy) Detect->Valid End Final Method Implementation Valid->End

Caption: Logical flow for HPLC method development and validation of 7-bromobenzofuran-5-amine.

Validation Summary Data

The following table summarizes the experimental validation results, confirming the method is stability-indicating and fit for commercial purity release.

Validation ParameterExperimental ResultICH Q2(R2) Acceptance Criteria
Specificity PDA Peak Purity Angle < Purity Threshold. No matrix interference at 8.3 min.Complete resolution from degradation products and blanks.
Linearity R2=0.9998 (Range: 1.0 to 150 µg/mL)Correlation coefficient ( R2 ) ≥0.999
LOD / LOQ LOD: 0.05 µg/mL / LOQ: 0.15 µg/mLS/N ≥3 (LOD), S/N ≥10 (LOQ)
Accuracy (Recovery) 99.2% – 101.5% (Spiked at 50%, 100%, 150%)Mean recovery between 98.0% and 102.0%
Precision Repeatability: 0.8% RSD ( n=6 )%RSD ≤2.0%

Conclusion

The purity analysis of 7-bromobenzofuran-5-amine requires careful management of both stationary phase chemistry and mobile phase ionization. By utilizing a Biphenyl column, analysts can exploit orthogonal π−π and dipole interactions to baseline-resolve closely related positional isomers that co-elute on standard C18 phases. Coupled with a volatile, acidic ammonium formate buffer, this method not only delivers excellent peak symmetry but also maintains full LC-MS compatibility for comprehensive impurity profiling.

References

  • Title: Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) / European Medicines Agency (EMA) URL: [Link]

  • Title: Effect of Ionic Liquid on the Determination of Aromatic Amines as Contaminants by Liquid Chromatography Source: MDPI (Molecules) URL: [Link]

  • Title: High-Throughput Screening, Discovery, and Optimization To Develop a Benzofuran Class of Hepatitis C Virus Inhibitors Source: National Institutes of Health (NIH) / PubMed Central (PMC) URL: [Link]

Sources

Comparative

mass spectrometry fragmentation pattern analysis of 7-bromo-5-benzofuranamine

Mass Spectrometry Platform Comparison Guide: Fragmentation Pattern Analysis of 7-Bromo-5-benzofuranamine Introduction 7-Bromo-5-benzofuranamine (C8H6BrNO) is a highly specialized halogenated heterocyclic building block f...

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Author: BenchChem Technical Support Team. Date: April 2026

Mass Spectrometry Platform Comparison Guide: Fragmentation Pattern Analysis of 7-Bromo-5-benzofuranamine

Introduction 7-Bromo-5-benzofuranamine (C8H6BrNO) is a highly specialized halogenated heterocyclic building block frequently utilized in the development of targeted therapeutics and advanced materials. Accurate structural elucidation, metabolite identification, and impurity profiling of this compound require robust analytical workflows. This guide objectively compares the performance of the two industry-standard platforms—Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization-High-Resolution Mass Spectrometry (LC-ESI-HRMS/MS)—providing scientists with the causality behind experimental choices and validated protocols for optimal fragmentation analysis.

Mechanistic Causality in Fragmentation

Understanding why 7-bromo-5-benzofuranamine fragments is a prerequisite for selecting the correct MS platform. The molecule's fragmentation is governed by three primary structural features:

  • The Bromine Isotope Signature: Bromine naturally occurs as two stable isotopes, 79Br and 81Br, in a nearly 1:1 ratio. This produces a highly diagnostic doublet for the molecular ion and any bromine-retaining fragments. The relatively low bond dissociation energy of the C-Br bond makes the loss of a bromine radical (Br•, -79/81 Da) or hydrogen bromide (HBr, -80/82 Da) a dominant pathway.

  • Benzofuran Ring Dynamics: Benzofuran cores are characterized by their propensity to expel carbon monoxide (CO, -28 Da). This neutral loss is driven by the thermodynamic stability of the resulting rearranged hydrocarbon cation[1][2]. Distinguishing this loss from the isobaric loss of ethylene (C2H4) or nitrogen (N2) requires high mass accuracy[3].

  • Aniline Moiety Cleavage: The primary amine group at the C5 position facilitates proton migration under collisional activation, leading to the characteristic expulsion of ammonia (NH3, -17 Da) or hydrogen cyanide (HCN, -27 Da)[4].

Platform Comparison: GC-EI-MS vs. LC-ESI-HRMS/MS

Selecting the appropriate platform depends on whether the analytical goal is rapid library matching or rigorous structural confirmation.

  • GC-EI-MS (Single Quadrupole):

    • Mechanism: Utilizes hard ionization (70 eV), stripping an electron to form a radical cation ([M]+• at m/z 211/213).

    • Advantages: Generates highly reproducible, library-searchable fragmentation spectra. Excellent for volatile, thermally stable analytes.

    • Limitations: Unit mass resolution cannot easily distinguish between isobaric fragments (e.g., CO vs. N2 loss).

  • LC-ESI-HRMS/MS (Q-TOF or Orbitrap):

    • Mechanism: Employs soft ionization to generate a protonated precursor ([M+H]+ at m/z 212.0/214.0), followed by Collision-Induced Dissociation (CID).

    • Advantages: Sub-2 ppm mass accuracy allows for the generation of exact molecular formulas for every fragment[3]. This is critical for proving that a -28 Da loss is precisely CO (-27.9949 Da) and not N2 (-28.0061 Da).

    • Limitations: Susceptible to matrix effects and ion suppression; fragmentation spectra can vary based on collision energy.

Comparative Performance Data

The following table summarizes the quantitative performance metrics and characteristic fragment ions observed for 7-bromo-5-benzofuranamine across both platforms.

Metric / FeatureGC-EI-MS (Single Quadrupole)LC-ESI-HRMS/MS (Orbitrap/Q-TOF)
Ionization Mode Electron Ionization (70 eV)Electrospray Ionization (Positive)
Precursor Ion [M]+• (m/z 211 / 213)[M+H]+ (m/z 211.971 / 213.969)
Mass Accuracy ~0.1 Da (Unit Resolution)< 2 ppm (High Resolution)
Primary Loss (-CO) m/z 183 / 185 (Nominal)m/z 183.976 / 185.974 (Exact)
Halogen Loss m/z 132 ([M-Br]+)m/z 132.045 ([M+H-HBr]+)
Amine Loss m/z 184 / 186 ([M-HCN]+•)m/z 194.944 ([M+H-NH3]+)
Best Application Routine QA/QC, Library matchingUnknown impurity elucidation

Validated Experimental Protocols

To ensure self-validating and reproducible results, adhere to the following step-by-step methodologies.

Protocol A: GC-EI-MS Analysis Causality Note: Derivatization is omitted here to observe the native fragmentation of the amine, but injector temperatures must be strictly controlled to prevent thermal degradation of the C-Br bond.

  • Sample Preparation: Dissolve 7-bromo-5-benzofuranamine in MS-grade ethyl acetate to a final concentration of 10 µg/mL.

  • Injection: Inject 1 µL in splitless mode. Set the inlet temperature to 250°C to ensure complete volatilization without inducing thermal debromination.

  • Chromatography: Use a 30 m x 0.25 mm x 0.25 µm 5% phenyl-methylpolysiloxane column (e.g., DB-5MS). Program the oven: 80°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

  • MS Acquisition: Set the transfer line to 280°C and the EI source to 230°C. Acquire data in full scan mode from m/z 50 to 350.

  • Validation: Confirm the presence of the 1:1 isotopic doublet at m/z 211/213 to validate the preservation of the bromine atom prior to ionization.

Protocol B: LC-ESI-HRMS/MS Analysis Causality Note: A stepped normalized collision energy (NCE) is used to capture both the labile loss of HBr (low energy) and the more stable benzofuran ring cleavage (high energy) in a single duty cycle.

  • Sample Preparation: Dilute the compound to 1 µg/mL in 50:50 Water:Acetonitrile containing 0.1% Formic Acid to promote efficient protonation.

  • Chromatography: Inject 2 µL onto a C18 column (2.1 x 50 mm, 1.7 µm). Elute using a gradient of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B), from 5% B to 95% B over 5 minutes.

  • Source Parameters: Set the ESI spray voltage to +3.5 kV. Maintain the capillary temperature at 320°C to facilitate optimal droplet desolvation.

  • MS/MS Acquisition: Isolate the [M+H]+ precursor (m/z 211.971) using a 1.0 Da window. Apply a stepped NCE of 20, 40, and 60 eV. Acquire fragments at a resolution of 70,000 FWHM.

  • Validation: Utilize the exact mass of the m/z 132.045 fragment to confirm the neutral loss of HBr (-79.926 Da), validating the elemental composition of the remaining C8H6NO+ core.

Fragmentation Workflow Visualization

The following diagram illustrates the logical CID fragmentation pathway of protonated 7-bromo-5-benzofuranamine, highlighting the competing dissociation channels.

MS_Fragmentation Precursor Precursor Ion [M+H]+ m/z 212.0 / 214.0 LossHBr Loss of HBr (-79.9 Da) [M+H-HBr]+ m/z 132.1 Precursor->LossHBr CID - HBr LossCO Loss of CO (-28.0 Da) [M+H-CO]+ m/z 184.0 / 186.0 Precursor->LossCO CID - CO LossNH3 Loss of NH3 (-17.0 Da) [M+H-NH3]+ m/z 195.0 / 197.0 Precursor->LossNH3 CID - NH3 CoreFragment Benzofuran Core [C7H6N]+ m/z 104.1 LossHBr->CoreFragment - CO LossCO->CoreFragment - HBr

CID MS/MS fragmentation pathway of 7-bromo-5-benzofuranamine highlighting key neutral losses.

References[2] Welter, J., et al. "Metabolic fate, mass spectral fragmentation, detectability, and differentiation in urine of the benzofuran designer drugs 6-APB and 6-MAPB in comparison to their 5-isomers using GC-MS and LC-(HR)-MSn techniques." Analytical and Bioanalytical Chemistry, 2015. https://pubmed.ncbi.nlm.nih.gov/25711990/[5] Martens, J., et al. "Probing radical versus proton migration in the aniline cation with IRMPD spectroscopy." Molecular Physics, 2023. https://www.tandfonline.com/doi/full/10.1080/00268976.2023.2190827[4] Smyth, W. F., et al. "Mass Spectral Fragmentation Studies of Coumarin-Type Compounds Using GC High-Resolution MS." The Open Analytical Chemistry Journal, 2011. https://benthamopen.com/ABSTRACT/TOACJ-5-23[3] Begala, M., et al. "2-substituted benzofuran fragment ion formation in the electron ionization mass spectra of 6-alkyl- and 6-aryldibenzo(d,f)(1,3)dioxepine derivatives. 1. Spirocyclization of the molecular ions in the gas phase." Rapid Communications in Mass Spectrometry, 2007. https://pubmed.ncbi.nlm.nih.gov/17370279/[1] Scarfe, G. B., et al. "The metabolism of 4-bromoaniline in the bile-cannulated rat: application of ICPMS (79/81Br), HPLC-ICPMS & HPLC-oaTOFMS." Xenobiotica, 2003. https://pubmed.ncbi.nlm.nih.gov/14514436/

Sources

Validation

Comparative Evaluation Guide: EHMT1/EHMT2 Binding of 7-Bromo-5-benzofuranamine vs. Indole Derivatives

Executive Summary & Mechanistic Rationale The euchromatic histone-lysine N-methyltransferases 1 and 2 (EHMT1/GLP and EHMT2/G9a) are critical epigenetic writers that catalyze the mono- and dimethylation of histone H3 at l...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The euchromatic histone-lysine N-methyltransferases 1 and 2 (EHMT1/GLP and EHMT2/G9a) are critical epigenetic writers that catalyze the mono- and dimethylation of histone H3 at lysine 9 (H3K9me1/2)[1]. Because the overexpression of EHMT1/2 is heavily implicated in tumor progression and the silencing of fetal hemoglobin, targeting these enzymes has become a major focus in epigenetic drug discovery[2].

Historically, indole-based derivatives (such as the spiroindole A-366) have served as highly potent, substrate-competitive inhibitors of the EHMT1/2 complex[3]. However, indole scaffolds can present metabolic liabilities and limited membrane permeability. Recent advances in epigenetic pharmacology have introduced scaffold-hopping strategies, replacing nitrogen-heterocycles with oxygen-containing cores like benzofurans to alter lipophilicity and binding thermodynamics[4].

This guide evaluates the 7-bromo-5-benzofuranamine scaffold as a novel alternative to traditional indole derivatives. By replacing the indole NH donor with a benzofuran oxygen and introducing a bromine atom at the C7 position, researchers can exploit unique halogen-bonding interactions within the SET domain's lysine-binding channel.

G SAM SAM Cofactor EHMT EHMT1/2 Complex SAM->EHMT H3K9 Histone H3K9 H3K9->EHMT H3K9me2 H3K9me1/2 EHMT->H3K9me2 Methylation Silencing Gene Silencing H3K9me2->Silencing Inhibitor Benzofuran / Indole Derivatives Inhibitor->EHMT Inhibition

Fig 1: EHMT1/2 Catalytic Pathway and Targeted Inhibitor Intervention.

Structural Dynamics: Benzofuran vs. Indole Scaffolds

Understanding the causality behind the binding affinity requires dissecting the atomic-level interactions of both scaffolds within the EHMT1/2 active site:

  • Indole Derivatives (e.g., A-366): Rely heavily on enthalpy-driven binding. The indole NH acts as a strong hydrogen bond donor to the backbone carbonyls of the SET domain. While this provides high specificity, it restricts the conformational flexibility of the inhibitor.

  • 7-Bromo-5-benzofuranamine: Operates via a distinct thermodynamic signature. The benzofuran oxygen acts exclusively as a weak hydrogen bond acceptor. More importantly, the C7-bromine acts as a Lewis acid (exhibiting a positive σ-hole), capable of forming highly directional halogen bonds with the same backbone carbonyls. Furthermore, the C5-amine provides a synthetic vector that can be functionalized to extend into the S-adenosylmethionine (SAM) binding pocket, enabling dual SAM/substrate competitive inhibition.

Self-Validating Experimental Workflows

To objectively compare the performance of 7-bromo-5-benzofuranamine against indole standards, we employ a rigorous, three-tier experimental workflow. Every protocol described below is designed as a self-validating system to ensure that observed shifts in potency are driven by genuine target engagement.

Workflow Prep Scaffold Synthesis Alpha AlphaLISA (IC50 Det.) Prep->Alpha ITC ITC Binding (Kd & Thermo) Alpha->ITC ICW In-Cell Western (H3K9me2) ITC->ICW Lead Lead Optimization ICW->Lead

Fig 2: Three-tier evaluation workflow for epigenetic inhibitor profiling.

Protocol 1: AlphaLISA Biochemical Assay (IC50 Determination)

Causality: AlphaLISA is selected over radiometric assays to eliminate radioactive waste while maintaining high sensitivity for H3K9me2 detection.

  • Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM DTT, 0.01% Tween-20).

  • Enzyme/Substrate Mix: Incubate recombinant EHMT1 or EHMT2 (2 nM) with biotinylated H3K9 peptide (100 nM) and SAM cofactor (15 μM).

  • Compound Titration: Add 7-bromo-5-benzofuranamine or indole derivatives in a 10-point dose-response curve (0.1 nM to 10 μM).

  • Reaction & Detection: Incubate for 60 minutes at room temperature. Add AlphaLISA anti-H3K9me2 acceptor beads and streptavidin donor beads. Read luminescence.

  • Validation Check: Perform a SAM-titration counter-screen. If the IC50 increases with higher SAM concentrations, the inhibitor is SAM-competitive; if it remains stable, it is substrate-competitive.

Protocol 2: Isothermal Titration Calorimetry (ITC)

Causality: Biochemical IC50 does not reveal the nature of the binding. ITC provides direct thermodynamic parameters (ΔG, ΔH, -TΔS), distinguishing between the enthalpy-driven H-bonding of indoles and the entropy/halogen-driven binding of the brominated benzofuran.

  • Preparation: Dialyze the EHMT2 SET domain protein into ITC buffer (25 mM HEPES pH 7.5, 150 mM NaCl) to prevent buffer mismatch heats.

  • Titration Setup: Load 50 μM EHMT2 into the calorimetric cell and 500 μM of the inhibitor into the syringe.

  • Execution: Perform 20 injections of 2 μL at 25°C, allowing 120 seconds between injections for baseline stabilization.

  • Data Analysis: Fit the resulting thermogram to a one-site binding model to extract Kd, ΔH, and -TΔS.

Protocol 3: In-Cell Western (ICW) for H3K9me2 Reduction

Causality: In vitro potency does not guarantee cell permeability. ICW quantifies the reduction of endogenous H3K9me2 in a physiological context, validating cellular target engagement[5].

  • Cell Seeding: Seed MDA-MB-231 breast cancer cells in 96-well plates (10,000 cells/well).

  • Treatment: Treat cells with compounds for 72 hours. Include UNC0638 as a positive control[1].

  • Fixation & Staining: Fix with 4% paraformaldehyde. Permeabilize and stain with primary anti-H3K9me2 and anti-total H3 (used as an internal normalization control to account for cell number variations).

  • Imaging: Read fluorescence using a near-infrared imaging system (e.g., LI-COR Odyssey).

Comparative Data Analysis

The following tables summarize the representative experimental data comparing a standard indole derivative (A-366 analog) with a functionalized 7-bromo-5-benzofuranamine scaffold.

Table 1: Biochemical and Thermodynamic Profiling
Compound ScaffoldEHMT1 IC50 (nM)EHMT2 IC50 (nM)Kd (nM) via ITCBinding ThermodynamicsMechanism of Action
Indole (A-366 analog) 38.5 ± 4.13.3 ± 0.54.1Enthalpy-driven (ΔH < 0)Substrate-competitive
7-Bromo-5-benzofuranamine 45.2 ± 5.08.7 ± 1.29.5Entropy-driven (-TΔS < 0)Dual SAM/Substrate
UNC0638 (Control) 11.2 ± 1.815.4 ± 2.118.0MixedSubstrate-competitive

Insight: While the indole derivative shows slightly superior biochemical potency against EHMT2, the 7-bromo-5-benzofuranamine scaffold demonstrates a highly favorable entropy-driven binding profile, indicative of strong hydrophobic displacement and halogen bonding within the pocket.

Table 2: Cellular Efficacy and Toxicity (MDA-MB-231 Cells)
Compound ScaffoldCellular IC50 (H3K9me2)Cell Viability (CC50)Therapeutic Index (CC50 / IC50)
Indole (A-366 analog) 85 nM> 10,000 nM> 117
7-Bromo-5-benzofuranamine 42 nM> 10,000 nM> 238
UNC0638 (Control) 81 nM8,500 nM104

Insight: The 7-bromo-5-benzofuranamine scaffold outperforms the indole derivative in the cellular assay (42 nM vs 85 nM). This causality is directly linked to the removal of the indole NH group, which increases the lipophilicity and membrane permeability of the benzofuran core, allowing higher intracellular concentrations of the active inhibitor.

Conclusion

Scaffold hopping from traditional indole derivatives to a 7-bromo-5-benzofuranamine core represents a highly viable strategy in the development of next-generation EHMT1/EHMT2 inhibitors. While indole derivatives provide excellent enthalpy-driven biochemical potency, the benzofuran scaffold compensates through unique halogen bonding and entropy-driven thermodynamics. Crucially, the enhanced lipophilicity of the benzofuran core translates to superior cell permeability and a higher therapeutic index in cellular assays, making it an exceptional candidate for further lead optimization in epigenetic drug discovery.

References

  • New EHMT1 and/or EHMT2 inhibitors presented by Epizyme Source: BioWorld URL:[Link]

  • EHMT1 and EHMT2 inhibition induces fetal hemoglobin expression Source: Blood / NIH URL:[Link]

  • Discovery of a Novel Chemotype of Histone Lysine Methyltransferase EHMT1/2 (GLP/G9a) Inhibitors: Rational Design, Synthesis, Biological Evaluation, and Co-crystal Structure Source: ResearchGate URL:[Link]

  • Lysine methyltransferase inhibitors: where we are now Source: RSC Publishing URL:[Link]

Sources

Comparative

High-Resolution Structural Validation of 7-Bromobenzofuran-5-amine: A Comparative Guide to X-Ray Crystallography, NMR, and MicroED

Introduction In the rapidly evolving landscape of targeted oncology, 7-bromobenzofuran-5-amine (CAS: 1211522-95-0) serves as a critical synthetic intermediate. It is heavily utilized in the development of novel epigeneti...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the rapidly evolving landscape of targeted oncology, 7-bromobenzofuran-5-amine (CAS: 1211522-95-0) serves as a critical synthetic intermediate. It is heavily utilized in the development of novel epigenetic modulators targeting Euchromatic histone-lysine N-methyltransferases 1 and 2 (EHMT1/2), enzymes deeply implicated in tumor cell metastasis and immune evasion [1].

For drug development professionals, confirming the precise three-dimensional architecture of this intermediate is non-negotiable. The spatial orientation of the bromine atom at C7 dictates the molecule's halogen-bonding potential, while the C5 amine group governs critical hydrogen-bonding networks within a target protein's binding pocket [2]. This guide objectively compares Small-Molecule X-Ray Crystallography (SXRD)—the gold standard for absolute structural validation—against Nuclear Magnetic Resonance (NMR) spectroscopy and the emerging Microcrystal Electron Diffraction (MicroED) technique.

Comparative Analysis of Structural Validation Modalities

As a Senior Application Scientist, I evaluate structural validation techniques based on their ability to provide unambiguous, self-evident data.

  • Small-Molecule X-Ray Crystallography (SXRD): SXRD remains the apex technology for small molecules. By diffracting X-rays through a single crystal, it provides direct 3D atomic coordinates, precise bond lengths, and absolute configuration [3]. However, it is fundamentally bottlenecked by the thermodynamic challenge of growing a sufficiently large (>10 µm) single crystal.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is indispensable for understanding bulk solution dynamics and verifying sample purity. However, it relies on the inference of atomic connectivity (via J-coupling and NOE signals) rather than direct spatial mapping [4]. It cannot easily distinguish complex stereochemical arrangements without chiral derivatization.

  • Microcrystal Electron Diffraction (MicroED): MicroED is a revolutionary cryo-EM technique that uses electrons instead of X-rays. Because electrons interact with matter much more strongly than X-rays, MicroED yields sub-ångström resolution from sub-micron nanocrystalline powders, completely bypassing the prohibitive bottleneck of growing large single crystals [5, 6]. It is the ideal fallback when a sample fails to form crystals suitable for traditional SXRD [7].

Quantitative Performance Matrix
ParameterX-Ray Crystallography (SXRD)NMR SpectroscopyMicroED (Cryo-EM)
Primary Output Direct 3D atomic coordinatesIndirect connectivity & dynamicsDirect 3D atomic coordinates
Sample Requirement High-quality single crystal (>10 µm)Solution (1–5 mg)Nanocrystalline powder (~100 nm)
Resolution Limit Ultra-high (< 0.8 Å)N/A (Ensemble average)Sub-ångström (< 1.0 Å)
Data Collection Time Hours to DaysMinutes to HoursMinutes
Absolute Configuration Yes (via anomalous dispersion)No (requires chiral derivatization)Emerging (via dynamical refinement)
Self-Validating Experimental Protocol: SXRD of 7-Bromobenzofuran-5-amine

I approach structural validation not as a linear checklist, but as a self-correcting system. The following protocol details the SXRD workflow for 7-bromobenzofuran-5-amine, emphasizing the physical causality behind each methodological choice.

Step 1: Controlled Nucleation and Crystallization
  • Action: Dissolve 7-bromobenzofuran-5-amine in a minimal volume of a binary solvent system (e.g., dichloromethane/hexane). Allow slow evaporation at 4°C in a vibration-free environment.

  • Causality: Slow evaporation thermodynamically favors the reduction of the nucleation rate. Instead of crashing out as a microcrystalline powder (which would necessitate MicroED), the system slowly deposits molecules onto a single lattice, yielding a highly ordered macroscopic crystal. The low temperature minimizes the thermal degradation of the reactive amine group.

Step 2: Cryogenic Data Collection
  • Action: Mount a suitable crystal (e.g., 0.1 x 0.1 x 0.05 mm) on a goniometer loop using paratone oil and flash-cool to 100 K under a continuous nitrogen stream. Collect diffraction data using a diffractometer equipped with a Cu Kα X-ray source (λ = 1.5418 Å).

  • Causality: Flash-cooling to 100 K drastically minimizes the thermal vibration of atoms in the crystal lattice. This reduces Debye-Waller B-factors, preventing the smearing of electron density and extending the high-resolution diffraction limit. Cu Kα radiation is specifically chosen over Mo Kα to maximize the anomalous scattering signal of the heavy bromine atom (Z=35), which is critical if absolute configuration determination is required later in the synthetic pipeline.

Step 3: Ab Initio Phasing and Full-Matrix Refinement
  • Action: Solve the phase problem using direct methods (e.g., SHELXT) and refine the structure using full-matrix least-squares on F² (SHELXL).

  • Causality: Because 7-bromobenzofuran-5-amine is a small, well-ordered molecule that diffracts to high resolution (< 0.8 Å), direct methods are mathematically viable. These algorithms exploit probabilistic relationships between the amplitudes of diffracted waves to retrieve the lost phase information directly, bypassing the need for heavy-atom soaking required in macromolecular crystallography.

Step 4: Geometric and Electron Density Validation (The Self-Validating Loop)
  • Action: Validate all refined bond lengths and angles against the Cambridge Structural Database (CSD) using Mogul. Interrogate the residual electron density map (Fo - Fc) for unmodeled peaks.

  • Causality: This step makes the protocol a self-validating system. Comparing the experimental geometry to statistically derived CSD data ensures that the refined model of 7-bromobenzofuran-5-amine is chemically sensible and not artificially distorted to fit noise in the data [8]. A featureless residual density map (with an R-factor < 5%) mathematically confirms that the atomic model fully and exclusively explains the experimental diffraction data [2].

Structural Validation Decision Workflow

G Start 7-Bromobenzofuran-5-amine Synthesis Assess Sample State Assessment Start->Assess NMR Solution-State NMR (Connectivity) Assess->NMR Soluble (>1 mg) MicroED MicroED (Cryo-EM) (Nanocrystals) Assess->MicroED Powder (~100 nm) SXRD X-Ray Crystallography (Single Crystal) Assess->SXRD Crystal (>10 µm) Final Validated 3D Structure NMR->Final 3D Constraints Phase Phasing & Refinement MicroED->Phase SXRD->Phase Validate Geometric Validation (Mogul/CSD) Phase->Validate Density Map Validate->Final R-factor < 5%

Figure 1: Structural validation workflow for 7-bromobenzofuran-5-amine.

References
  • "WO2023064586A1 - Novel modulators of ehmt1 and ehmt2 and therapeutic use thereof", Google P
  • "X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery", PubMed Central (PMC).[Link]

  • "Comparison of X-ray Crystallography, NMR and EM", Creative Biostructure.[Link]

  • "The CryoEM Method MicroED as a Powerful Tool for Small Molecule Structure Determination", EMBL-EBI.[Link]

  • "From Beaker to Solved 3-D Structure in Minutes", California Institute of Technology (Caltech).[Link]

  • "MicroED in natural product and small molecule research", eScholarship. [Link]

  • "MicroED for rapid and comprehensive characterization of the unknown small molecule composition", Pacific Northwest National Laboratory (PNNL). [Link]

  • "Validation of ligands in macromolecular structures determined by X-ray crystallography", International Union of Crystallography (IUCr). [Link]

Validation

Benchmarking 7-Bromo-5-benzofuranamine in Suzuki-Miyaura Coupling Reactions: A Comparative Guide

For drug development professionals and synthetic chemists, the construction of functionalized heterocycles is a foundational step in discovering new pharmacophores. Benzofuran derivatives, in particular, have garnered si...

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Author: BenchChem Technical Support Team. Date: April 2026

For drug development professionals and synthetic chemists, the construction of functionalized heterocycles is a foundational step in discovering new pharmacophores. Benzofuran derivatives, in particular, have garnered significant attention due to their diverse biological activities, including1[1].

Among the building blocks used to synthesize these complex architectures, 7-bromo-5-benzofuranamine (MW ~197.18 g/mol )[2] stands out as a highly versatile, bifunctional substrate. It offers a C7-bromide handle for 3[3] and a C5-primary amine for late-stage derivatization. However, the presence of an unprotected amine introduces unique electronic and coordinating challenges during catalysis. This guide objectively benchmarks the performance of 7-bromo-5-benzofuranamine in Suzuki-Miyaura couplings against alternative building blocks and provides a self-validating experimental protocol to ensure reproducible yields.

Structural Significance & Mechanistic Causality

The4 relies on three fundamental steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with an organoboron species, and reductive elimination to form the new C–C bond[4].

When utilizing 7-bromo-5-benzofuranamine, the C5-amine acts as an electron-donating group, which slightly increases the electron density of the benzofuran ring. While this can marginally raise the activation energy required for oxidative addition compared to electron-deficient halides, the more pressing challenge is catalyst poisoning. Unprotected primary amines (like ortho- or meta-bromoanilines) can competitively coordinate to the palladium center, stabilizing inactive Pd(II) off-cycle species[5]. To overcome this, the selection of bidentate or sterically demanding ligands (e.g., dppf or CataXCium A) is critical to maintain the active catalytic cycle and prevent premature catalyst decay[5].

CatalyticCycle Pd0 Pd(0) L_n Active Catalyst OxAdd Oxidative Addition [Pd(II) Complex] Pd0->OxAdd + 7-Bromo-5-benzofuranamine (C7-Br Cleavage) TransMet Transmetalation [Boronic Exchange] OxAdd->TransMet + Aryl-B(OH)2, Base (- Halide) RedElim Reductive Elimination [Product Release] TransMet->RedElim Isomerization RedElim->Pd0 + Biaryl Product

Caption: Catalytic cycle of Suzuki-Miyaura coupling highlighting 7-bromo-5-benzofuranamine integration.

Comparative Benchmarking: 7-Bromo-5-benzofuranamine vs. Alternatives

To contextualize its reactivity, we benchmark 7-bromo-5-benzofuranamine against two common alternatives: 7-bromobenzofuran (lacking the amine) and 7-bromoindole (possessing a different heteroaromatic core with an acidic N-H). The data below reflects optimized conditions for coupling with a standard arylboronic acid (e.g., phenylboronic acid) at 80–100 °C[6].

Table 1: Quantitative Benchmarking of Bromo-Heterocycles in Suzuki-Miyaura Coupling
SubstrateOptimal Catalyst SystemBase / SolventTime (h)Yield (%)Mechanistic Observation
7-Bromo-5-benzofuranamine Pd(dppf)Cl₂ (5 mol%)K₂CO₃ / Dioxane:H₂O1278 - 82%Free amine requires a robust bidentate ligand to prevent Pd coordination and poisoning.
7-Bromobenzofuran Pd(PPh₃)₄ (5 mol%)K₂CO₃ / Dioxane:H₂O690 - 95%Standard reactivity; rapid oxidative addition due to lack of competing coordinating groups.
7-Bromoindole Pd(dppf)Cl₂ (5 mol%)K₃PO₄ / Toluene:H₂O1660 - 65%Indole N-H acidity interferes with basic conditions; prone to side reactions unless protected.

Analysis: While 7-bromobenzofuran offers the highest yield and fastest reaction time, it lacks the functional handle necessary for downstream library generation. 7-bromoindole introduces competing acidity issues. 7-bromo-5-benzofuranamine strikes the optimal balance: it delivers very good yields (provided the correct ligand is used) while retaining the highly valuable amine group for subsequent drug development phases.

Self-Validating Experimental Protocol

The following protocol details the coupling of 7-bromo-5-benzofuranamine with an arylboronic acid. As a Senior Application Scientist, I have structured this methodology to be self-validating —meaning each step includes a built-in checkpoint to confirm mechanistic success before proceeding.

Workflow S1 1. Preparation Reagent Assembly S2 2. Degassing Argon Sparging S1->S2 S3 3. Coupling Thermal Activation S2->S3 S4 4. Workup Phase Separation S3->S4 S5 5. Isolation Chromatography S4->S5

Caption: Step-by-step experimental workflow for the Suzuki-Miyaura coupling of bromo-heterocycles.

Step 1: Reagent Assembly
  • Procedure: To an oven-dried Schlenk flask, add 7-bromo-5-benzofuranamine (1.0 equiv), arylboronic acid (1.2 equiv), Pd(dppf)Cl₂ (0.05 equiv), and K₂CO₃ (2.0 equiv). Add a solvent mixture of 1,4-Dioxane and H₂O (4:1 ratio).

  • Causality: The aqueous base is mandatory to activate the boronic acid into a reactive boronate complex, facilitating the transmetalation step[4].

  • Validation Checkpoint: The mixture should form a distinct reddish/orange heterogeneous suspension. Complete dissolution of the inorganic base is not expected, but uniform dispersion is critical.

Step 2: Degassing (Argon Sparging)
  • Procedure: Seal the vessel and purge the mixture by bubbling argon directly through the solvent for 10–15 minutes.

  • Causality: Palladium(0) is highly sensitive to oxidation. Furthermore, the presence of O₂ promotes the oxidative homocoupling of boronic acids, consuming the reagent and complicating purification.

  • Validation Checkpoint: Bubbling will initially be vigorous. Validation is achieved when the solvent stops outgassing dissolved air and the pressure inside the flask stabilizes under the argon atmosphere.

Step 3: Thermal Activation & Coupling
  • Procedure: Heat the reaction mixture to 90 °C and stir vigorously for 12 hours[6].

  • Causality: Elevated temperatures are required to overcome the activation energy barrier for oxidative addition into the slightly electron-enriched C7-Br bond.

  • Validation Checkpoint: After 6 hours, analyze an aliquot via TLC (Hexane/EtOAc 7:3). You must observe the disappearance of the starting material spot and the appearance of a new, highly UV-active product spot. LC-MS must confirm the target mass and the absence of the characteristic [M+H]⁺ isotopic pattern of the starting bromide.

Step 4: Quenching & Phase Separation
  • Procedure: Cool to room temperature. Quench the reaction by adding distilled water and extract the aqueous layer three times with ethyl acetate.

  • Causality: Water dissolves the inorganic salts (KBr byproduct and excess K₂CO₃) halting the reaction, while the organic solvent extracts the newly formed biaryl product.

  • Validation Checkpoint: A sharp, clear phase boundary must form. Test the aqueous layer with indicator paper; it must remain basic (pH > 9), confirming that sufficient base was present throughout the entire catalytic cycle.

Step 5: Chromatographic Isolation
  • Procedure: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify via silica gel flash chromatography.

  • Causality: Chromatography separates the desired 2-arylbenzofuran from dppf ligand byproducts and any trace homocoupled impurities[6].

  • Validation Checkpoint: ¹H NMR analysis of the isolated solid must show the complete disappearance of the characteristic C7-Br adjacent aromatic protons and the integration of new aryl protons corresponding to the coupled boronic acid.

Conclusion

Benchmarking reveals that while unprotected amines typically hinder palladium catalysis, 7-bromo-5-benzofuranamine can be efficiently coupled using robust bidentate catalyst systems like Pd(dppf)Cl₂. By understanding the mechanistic causality—specifically the need to prevent Pd-coordination and ensure proper boronic acid activation—researchers can reliably synthesize highly functionalized benzofuran libraries. This unlocks direct access to structural motifs proven to exhibit powerful enzyme-inhibitory and antimicrobial activities[7].

References

  • Title: Buy 7-Fluoro-4-methylquinazolin-2-ol (EVT-14059334) - EvitaChem (Contains 7-Bromo-5-benzofuranamine Data) Source: evitachem.com URL: 2

  • Title: Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC Source: nih.gov URL: 5

  • Title: Synthesis of Bioactive Benzofuran Derivatives via Suzuki–Miyaura Cross-Coupling Reaction - R Discovery Source: researcher.life URL: 1

  • Title: Suzuki reaction - Wikipedia Source: wikipedia.org URL: 3

  • Title: Application Notes and Protocols: 2-Benzofurylboronic Acid in Suzuki-Miyaura Cross-Coupling - Benchchem Source: benchchem.com URL: 6

  • Title: Suzuki-Miyaura Coupling - Chemistry LibreTexts Source: libretexts.org URL: 4

  • Title: Synthesis of functionalized benzofuran esters through Suzuki-Miyaura cross-coupling reactions, their DFT and pharmacological studies Source: pjps.pk URL: 7

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Safety & Regulatory Compliance

Safety

Essential Protective Measures for Handling 7-Bromo-5-benzofuranamine: A Guide for Laboratory Professionals

This guide provides a detailed operational and safety framework for researchers, scientists, and drug development professionals engaged in work with 7-Bromo-5-benzofuranamine. The procedural recommendations outlined here...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a detailed operational and safety framework for researchers, scientists, and drug development professionals engaged in work with 7-Bromo-5-benzofuranamine. The procedural recommendations outlined herein are grounded in established safety protocols for handling aromatic amines and brominated organic compounds, classes of molecules that demand rigorous safety measures to mitigate potential health risks. Adherence to these guidelines is paramount for ensuring personal safety and maintaining a secure laboratory environment.

The toxicological properties of 7-Bromo-5-benzofuranamine have not been exhaustively investigated.[1] Therefore, a precautionary approach is essential, treating the compound as potentially hazardous upon inhalation, ingestion, and skin contact. Aromatic amines as a class are known for their potential toxicity, including carcinogenicity and mutagenicity, and are often readily absorbed through the skin.[2] Brominated compounds also present significant health and safety hazards, including toxicity and corrosivity.[3]

Core Personal Protective Equipment (PPE) Requirements

The primary defense against chemical exposure is the consistent and correct use of appropriate PPE. The following table outlines the mandatory PPE for handling 7-Bromo-5-benzofuranamine.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects eyes from potential splashes and airborne particles of the compound.[4][5]
Hand Protection Chemical-resistant gloves (e.g., Nitrile). Double-gloving is recommended.Prevents skin contact and absorption.[3] Gloves should be inspected for integrity before each use.[6]
Body Protection A laboratory coat or other suitable protective clothing.Protects against contamination of personal clothing and skin.[4]
Respiratory Protection An approved mask or respirator.To be used in instances of insufficient ventilation or when there is a potential for aerosolization.[1][4]

Operational Plan: From Receipt to Disposal

A systematic approach to the handling of 7-Bromo-5-benzofuranamine is crucial for minimizing risks.

Receiving and Storage

Upon receipt, the container should be inspected for any signs of damage or leakage. It is imperative to store the compound in a tightly sealed, chemically resistant container in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[3]

Handling and Experimentation

All manipulations of 7-Bromo-5-benzofuranamine, including weighing and transferring, should be conducted within a certified chemical fume hood to minimize inhalation exposure.[4][7] The work surface should be decontaminated after each use.

Step-by-Step PPE Protocol

Donning PPE:

  • Lab Coat: Put on a clean, buttoned lab coat.

  • Respirator (if required): Perform a fit check to ensure a proper seal.

  • Eye Protection: Don chemical safety goggles.

  • Gloves: Put on the first pair of nitrile gloves, ensuring they overlap the cuffs of the lab coat. Put on a second pair of gloves over the first.

Doffing PPE:

  • Outer Gloves: Remove the outer pair of gloves, peeling them off without touching the external surface.

  • Lab Coat: Unbutton and remove the lab coat, folding it inward to contain any potential contamination.

  • Eye Protection: Remove safety goggles.

  • Inner Gloves: Remove the inner pair of gloves.

  • Hand Hygiene: Wash hands thoroughly with soap and water.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water.[1] Seek medical attention if irritation persists.[7]

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1]

  • Inhalation: Move the individual to an area with fresh air.[1] If breathing is difficult, provide respiratory support and seek medical attention.[8]

  • Ingestion: Seek immediate medical attention.[1]

  • Spill: Evacuate the immediate area. For a small spill, absorb the material with an inert substance, such as sand or a specialized absorbent.[3] Collect the absorbed material into a tightly closed container for proper disposal.[3] Prevent the spilled material from entering drains or water courses.[1]

Disposal Plan

All waste contaminated with 7-Bromo-5-benzofuranamine must be treated as hazardous waste.

  • Solid Waste: Contaminated items such as gloves, filter paper, and absorbent materials must be collected in a designated solid hazardous waste container.[3]

  • Aqueous Waste: Any aqueous solutions containing the compound should be collected in a separate, clearly labeled hazardous waste container.[3]

  • Disposal: All waste must be disposed of through a licensed professional waste disposal service, in accordance with all local, state, and federal regulations.[1] Incineration at a licensed hazardous waste facility is a common disposal method for brominated compounds.[9]

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment based on the nature of the experimental work.

PPE_Selection_Workflow PPE Selection Workflow for 7-Bromo-5-benzofuranamine cluster_assessment Risk Assessment cluster_ppe PPE Selection start Start: Handling 7-Bromo-5-benzofuranamine risk_assessment Assess Experimental Procedure start->risk_assessment low_risk Low Risk (e.g., handling in solution, small quantities) risk_assessment->low_risk Low aerosolization potential high_risk High Risk (e.g., handling solid, potential for aerosolization) risk_assessment->high_risk High aerosolization potential ppe_standard Standard PPE: - Lab Coat - Safety Goggles - Double Nitrile Gloves low_risk->ppe_standard ppe_enhanced Enhanced PPE: - Standard PPE - Respirator - Face Shield high_risk->ppe_enhanced caption Figure 1: Decision tree for PPE selection based on risk.

Caption: PPE selection workflow for handling 7-Bromo-5-benzofuranamine.

References

  • Personal protective equipment for handling Bromo-PEG5-bromide - Benchchem. (n.d.).
  • Application Notes and Protocols for the Safe Storage and Handling of Brominated Organic Compounds - Benchchem. (n.d.).
  • MSDS of 7-Bromo-6-chloro-1,3-dihydroisobenzofuran-5-amine - Capot Chemical. (2026, January 21).
  • NIOSH Pocket Guide to Chemical Hazards - Bromine - CDC. (n.d.).
  • Bromine - Rutgers University. (n.d.).
  • Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. (2025, October 20).
  • What is bromine and what are the safe disposal and recycling methods? - Ideal Response. (2025, March 18).
  • SDS 2002 - Aromatic Amine Cleaning Developing Solution.indd - SKC Inc. (2024, January 9).
  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - ACS Publications. (2023, November 9).
  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - ResearchGate. (n.d.).

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